3-Hydroxytyramine hydrobromide
Description
The exact mass of the compound Dopamine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.BrH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSNYSOAPBTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214748 | |
| Record name | Dopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-31-8 | |
| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)pyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxytyramine Hydrobromide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Hydroxytyramine hydrobromide, a crucial compound for research in neuroscience and drug development. This document outlines a detailed methodology, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a key biological pathway involving 3-hydroxytyramine (dopamine).
Introduction
3-Hydroxytyramine, commonly known as dopamine, is a pivotal catecholamine neurotransmitter in the mammalian central nervous system, playing a significant role in motor control, motivation, reward, and various neuroendocrine functions.[1][2] Its hydrobromide salt is a stable and convenient form for research purposes, enabling detailed investigations into dopaminergic pathways and the development of novel therapeutics for neurological and psychiatric disorders. This guide details a robust and reproducible method for the synthesis and purification of this compound, starting from the readily available precursor, 3,4-dimethoxyphenethylamine.
Synthesis of this compound
The primary synthetic route involves the demethylation of 3,4-dimethoxyphenethylamine using a strong acid, hydrobromic acid, which cleaves the methyl ethers to yield the desired dihydroxy-functionalized product.[3]
Reaction Scheme
The overall reaction is as follows:
This reaction is a classic example of an ether cleavage, a fundamental transformation in organic synthesis.
Experimental Protocol
Materials:
-
3,4-Dimethoxyphenethylamine
-
Hydrobromic acid (48% aqueous solution)
-
Isopropanol
-
Activated Carbon
-
Nitrogen gas
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxyphenethylamine.
-
Addition of Hydrobromic Acid: Under a gentle stream of nitrogen, slowly add a molar excess of 48% hydrobromic acid to the flask. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The crude this compound will precipitate out of the solution.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold isopropanol to remove residual acid and impurities.
Purification of this compound
Purification of the crude product is essential to obtain a high-purity compound suitable for research applications. Recrystallization is an effective method for this purpose.
Experimental Protocol
Procedure:
-
Dissolution: Transfer the crude this compound to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating may be required.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | 3,4-Dimethoxyphenethylamine | [3] |
| Reagent | Hydrobromic Acid (48%) | [3] |
| Reaction Time | 3-4 hours | |
| Reaction Temperature | 120-130°C (Reflux) | |
| Crude Yield | 85-95% | |
| Purification | ||
| Method | Recrystallization | |
| Solvent | Isopropanol | |
| Purity (Post-recrystallization) | >99% | |
| Characterization | ||
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~241-243 °C (decomposes) |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Dopamine Signaling Pathway
Dopamine exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs). The following diagram provides a simplified overview of a common dopamine signaling cascade.
Caption: Simplified dopamine D1 receptor signaling pathway.
Conclusion
This guide provides a detailed and actionable framework for the synthesis and purification of high-purity this compound for research applications. The described protocols are based on established chemical principles and are designed to be readily implemented in a standard laboratory setting. The provided visualizations offer a clear understanding of the experimental workflow and the fundamental biological context of dopamine signaling. Adherence to these protocols will enable researchers to reliably produce this essential compound for advancing our understanding of the dopaminergic system and related pathologies.
References
A Technical Guide to the Historical Discovery and Development of Dopamine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine, a molecule pivotal to neuroscience, motor control, and behavior, has a rich history of discovery and therapeutic application. Initially synthesized in 1910 and long considered a mere metabolic precursor, its role as a distinct neurotransmitter was established through a series of seminal mid-20th century experiments. This guide provides a detailed technical account of the key discoveries, from its first identification in the brain to the elucidation of its critical role in Parkinson's disease. It details the experimental protocols that defined our understanding of its function and charts the subsequent development of dopamine hydrochloride as a therapeutic agent for hemodynamic support. This document consolidates historical findings, quantitative data, and detailed methodologies to serve as a comprehensive resource for professionals in neuroscience and drug development.
Early Synthesis and Discovery
The journey of dopamine began not in the brain, but in a chemistry laboratory.
First Chemical Synthesis (1910)
In 1910, George Barger and James Ewens at the Wellcome Research Laboratories in London, England, were the first to synthesize the molecule 3,4-dihydroxyphenethylamine.[1][2][3][4] Their work was part of broader research into sympathomimetic amines. At the time, its biological significance was not understood, and it was viewed primarily as a potential intermediate in the synthesis of other compounds.[3]
Identification in the Brain (1957)
For over four decades, dopamine remained a chemical curiosity. The first critical step towards understanding its biological role was taken by Kathleen Montagu . In 1957, working at the Runwell Hospital in the UK, she published a paper in Nature reporting the presence of dopamine in the brains of several animal species, including humans.[4][5] This discovery was monumental, as it established dopamine as a natural constituent of the brain, distinct from its roles as a precursor to norepinephrine and epinephrine.
Key Experiments Establishing Dopamine as a Neurotransmitter
The work of Arvid Carlsson and Oleh Hornykiewicz in the late 1950s and early 1960s transformed our understanding of dopamine from a simple brain catecholamine to a crucial neurotransmitter, a discovery that would ultimately earn Carlsson the Nobel Prize in Physiology or Medicine in 2000.
Carlsson's Reserpine-Induced Akinesia Model
Arvid Carlsson's experiments provided the first functional evidence of dopamine's role in motor control. He utilized the drug reserpine, which was known to deplete monoamine stores in the brain, to create an animal model of Parkinsonian-like motor deficits.
Experimental Protocol: Reversal of Reserpine-Induced Akinesia
-
Objective: To demonstrate that the motor deficits (akinesia) induced by reserpine are specifically due to the depletion of brain catecholamines, particularly dopamine.
-
Animal Model: Rabbits and mice were used in these foundational studies.[6][7][8]
-
Methodology:
-
Induction of Akinesia: Animals were administered an intraperitoneal injection of reserpine. This caused a marked depletion of dopamine, norepinephrine, and serotonin from neuronal storage vesicles, leading to a state of profound tranquilization, ptosis (eyelid drooping), and akinesia (loss of spontaneous movement).[6][9]
-
Precursor Administration: After a period (approx. 16 hours) allowing for full development of the reserpine-induced syndrome, animals were treated with intravenous or intraperitoneal injections of amino acid precursors.[7][9]
-
Behavioral Observation: Animals were observed for reversal of the akinetic state. Carlsson noted that animals treated with L-DOPA showed a dramatic reversal of symptoms within 15-30 minutes, resuming normal or even hyperactive behavior, while ptosis disappeared.[7][9] In contrast, animals receiving 5-HTP showed no improvement in motor function.[6][7]
-
Biochemical Analysis: Brain tissue was analyzed to correlate the behavioral effects with neurotransmitter levels. Carlsson's team developed a sensitive spectrofluorimetric assay to measure dopamine concentrations.[7][10] They found that the behavioral recovery in L-DOPA-treated animals was closely correlated with the restoration of dopamine levels in the brain, even while norepinephrine levels remained low.[7]
-
Quantitative Data: Dosages Used in Carlsson's Experiments
| Parameter | Animal Model | Dosage | Route of Administration | Reference |
| Reserpine | Mice | 20 - 40 mg/kg | Intraperitoneal | [9] |
| Rabbits | 5 mg/kg | Intravenous | [7] | |
| DL-DOPA | Mice | 500 - 1000 mg/kg | Intraperitoneal | [9] |
| Rabbits | 200 mg/kg | Intravenous | [7] |
Hornykiewicz's Discovery of Dopamine Deficiency in Parkinson's Disease
Inspired by Carlsson's findings, Austrian pharmacologist Oleh Hornykiewicz hypothesized that the motor symptoms of Parkinson's disease could be due to a dopamine deficiency in the human brain. He and his colleague Herbert Ehringer tested this by analyzing post-mortem brain tissue.
Experimental Protocol: Quantification of Dopamine in Human Brain
-
Objective: To measure and compare the concentrations of dopamine and norepinephrine in specific brain regions of deceased individuals with and without Parkinson's disease.
-
Tissue Source: Post-mortem human brain samples were collected from individuals with idiopathic or postencephalitic Parkinson's disease and from control subjects without neurological disorders.[11][12]
-
Methodology:
-
Brain Dissection: Key areas of the extrapyramidal motor system, particularly the basal ganglia (caudate nucleus and putamen), were carefully dissected from the freshly frozen brain tissue.[12][13]
-
Tissue Extraction: The brain tissue was homogenized in perchloric acid to precipitate proteins and extract the catecholamines into the acidic solution.[12]
-
Purification: The catecholamines in the extract were purified using column chromatography, likely on an alumina or ion-exchange column (e.g., Dowex), to separate dopamine and norepinephrine from other interfering substances.[14]
-
Quantification: The concentration of dopamine in the purified eluates was determined using a spectrofluorimetric assay. This method involves the chemical oxidation of dopamine to a fluorescent derivative (a dihydroxyindole), the intensity of which is proportional to the dopamine concentration and can be measured with a spectrophotofluorometer.[13][15]
-
-
Landmark Finding: In their 1960 publication, Ehringer and Hornykiewicz reported a severe and selective depletion of dopamine in the caudate nucleus and putamen of Parkinson's patients.[11][16][17] This was the first time a specific neurochemical deficiency was directly linked to a major neurological disease, providing a clear biochemical rationale for the symptoms of Parkinson's.
Quantitative Data: Dopamine Depletion in Parkinson's Disease Striatum
| Brain Region | Dopamine Level in Parkinson's Patients (% of Normal) | Reference |
| Caudate Nucleus | 18% | [11] |
| Putamen | 4% | [11] |
Development of Dopamine Hydrochloride as a Pharmaceutical Agent
The discovery of dopamine's role in Parkinson's led directly to the development of L-DOPA as a cornerstone therapy, as it can cross the blood-brain barrier to replenish central dopamine stores. However, dopamine itself, formulated as dopamine hydrochloride, was developed for a different set of clinical applications based on its peripheral effects.
Rationale and Formulation
Dopamine administered intravenously does not cross the blood-brain barrier and therefore has no central effects.[18] Its therapeutic actions are mediated by its dose-dependent stimulation of peripheral dopamine and adrenergic receptors. For pharmaceutical use, dopamine is prepared as a hydrochloride salt (C₈H₁₁NO₂ · HCl), which increases its stability and water solubility, making it suitable for intravenous infusion.[1][18]
Pharmaceutical Synthesis
The industrial synthesis of dopamine hydrochloride can be achieved through several routes. One common, patented method involves the following steps:
-
Starting Material: 3,4-dimethoxy phenethylamine is used as the initial precursor.
-
Salt Formation & Purification: The precursor is reacted with an acid (e.g., hydrochloric acid) to form a salt, which is then purified through recrystallization.
-
Demethylation: The purified intermediate is reacted with hydrobromic acid to remove the two methyl groups from the catechol ring, forming dopamine hydrobromide.
-
Final Salt Formation: The dopamine hydrobromide is then reacted with hydrochloric acid to yield the final, high-purity dopamine hydrochloride product.[19]
Clinical Application and FDA Approval
Dopamine hydrochloride was first approved for medical use in the USA on February 25, 1974 .[1] It is indicated for the correction of hemodynamic imbalances in conditions such as cardiogenic shock, septic shock, trauma, and heart failure.[20][21][22]
Dose-Dependent Pharmacological Effects:
The clinical utility of intravenous dopamine hydrochloride stems from its unique, dose-dependent effects on various receptors:
| Dosage Range | Primary Receptors Activated | Primary Physiological Effect | Clinical Use |
| Low Dose (0.5-2 mcg/kg/min) | Dopamine D1 Receptors | Vasodilation of renal, mesenteric, and coronary arteries. | Increase renal blood flow and urine output.[23][24] |
| Intermediate Dose (2-10 mcg/kg/min) | Beta-1 Adrenergic Receptors | Increased myocardial contractility and heart rate. | Increase cardiac output.[21][23] |
| High Dose (>10 mcg/kg/min) | Alpha-1 Adrenergic Receptors | Systemic vasoconstriction. | Increase blood pressure in severe shock.[20][23] |
Visualization of Key Pathways
Dopamine Biosynthesis Pathway
Dopamine is synthesized in the brain and other tissues from the amino acid L-tyrosine in a two-step enzymatic process.
Caption: The enzymatic conversion of L-Tyrosine to Dopamine via L-DOPA.
Carlsson's Experimental Workflow
The logical flow of Arvid Carlsson's experiments established a causal link between dopamine depletion and motor deficits.
Caption: Workflow of Carlsson's reserpine and L-DOPA experiments.
Dopamine Receptor Signaling Pathways
Dopamine exerts its effects by binding to two families of G-protein coupled receptors (GPCRs): D1-like and D2-like, which have opposing effects on the second messenger cyclic AMP (cAMP).
Caption: Opposing signaling pathways of D1-like and D2-like dopamine receptors.
References
- 1. Dopamine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]
- 3. 3,4-Dihydroxyphenylalanine and 5-hydroxytryptophan as reserpine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catechol compounds in rat tissues and in brains of different animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Distribution of noradrenaline and dopamine (3-hydroxytyramine) in the human brain and their behavior in diseases of the extrapyramidal system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. In Memoriam: Arvid Carlsson—Pioneering Researcher and Nobel Laureate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Four pioneers of L-dopa treatment: Arvid Carlsson, Oleh Hornykiewicz, George Cotzias, and Melvin Yahr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimates of Intracellular Dopamine in Parkinson’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method for the estimation of the catecholamines and their metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The determination of dopamine by a modification of the dihydroxyindole fluorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cn.aminer.org [cn.aminer.org]
- 15. A fluorometric micromethod for the simultaneous determination of serotonin, noradrenaline and dopamine in milligram amounts of brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 17. Distribution of noradrenaline and dopamine (3-hydroxytyramine) in the human brain and their behavior in diseases of the extrapyramidal system. | Semantic Scholar [semanticscholar.org]
- 18. Dopamine - Wikipedia [en.wikipedia.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. verification.fda.gov.ph [verification.fda.gov.ph]
- 23. Dopamine (medication) - Wikipedia [en.wikipedia.org]
- 24. ia903207.us.archive.org [ia903207.us.archive.org]
3-Hydroxytyramine hydrobromide receptor binding affinity
An In-depth Technical Guide on the Receptor Binding Affinity of 3-Hydroxytyramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytyramine, commonly known as dopamine, is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. Its hydrobromide salt is a common form used in research. The therapeutic and physiological effects of dopamine are mediated through its interaction with a variety of receptors, primarily the dopamine receptor subtypes, but also extending to other receptor families. A thorough understanding of its receptor binding affinity is fundamental for neuroscience research and the development of novel therapeutics targeting dopaminergic pathways. This guide provides a comprehensive overview of the receptor binding profile of 3-hydroxytyramine, detailed experimental protocols for its characterization, and visualization of associated signaling pathways.
Receptor Binding Affinity of 3-Hydroxytyramine (Dopamine)
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a stronger binding affinity. Dopamine exhibits a distinct binding profile across various G-protein coupled receptors (GPCRs).
Data Presentation: Quantitative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of dopamine for various human receptor subtypes. It is important to note that these values can vary between studies due to differences in experimental conditions, such as tissue source (e.g., human striatum, recombinant cell lines), radioligand used, and assay buffer composition.
| Receptor Family | Receptor Subtype | Ki (nM) | Notes |
| Dopamine | D1 | 35.4 - 447 | [1] |
| D2 | 0.61 - 98,700 | [1] | |
| D2S (presynaptic) | 3.3 | Full agonist (Gi/o); Superagonist (β-arrestin)[2] | |
| D2L (postsynaptic) | 3.9 | Full agonist (Gi/o); Partial agonist (β-arrestin)[2] | |
| D3 | 0.5 - 1.27 | [1][2] | |
| D4 | 3.9 | Full agonist (Gi/o); Partial agonist (β-arrestin)[2] | |
| Serotonin | 5-HT2A | Weak Antagonist | [3] |
| 5-HT3A | 195,000 (EC50) | Partial agonist[4] | |
| Adrenergic | α1 | Weak Antagonist | [3] |
| α2 | 10-28 fold lower affinity than norepinephrine | [5] | |
| Histamine | H3 | Forms heterodimers with D1 and D2 receptors | [6] |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of this compound for dopamine receptors.
Materials and Reagents
-
Receptor Source: Membrane preparations from cell lines expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells) or from brain tissue rich in the target receptor (e.g., striatum).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor. Examples include [³H]-Spiperone for D2-like receptors and [³H]-SCH23390 for D1-like receptors.[7][8]
-
Test Ligand: this compound (Dopamine HBr).
-
Non-specific Binding Determinant: A high concentration of a standard, unlabeled ligand (e.g., Haloperidol or Spiperone for D2-like receptors) to saturate all specific binding sites.[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8][10]
-
Cell harvester and vacuum filtration system.
-
Liquid scintillation counter.
Membrane Preparation
-
Homogenize the cell pellet or brain tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[9]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[10]
Competitive Binding Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Receptor membranes, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.[7]
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding determinant.[7]
-
Competition: Receptor membranes, radioligand, and varying concentrations of this compound.[7]
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.[7]
Data Analysis
-
Calculate the specific binding at each concentration of the test ligand by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Dopamine receptors are broadly classified into two families based on their signaling mechanisms: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Radioligand binding assay workflow.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 4. Differential Effects of Serotonin and Dopamine on Human 5-HT3A Receptor Kinetics: Interpretation within an Allosteric Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine binds to α2-adrenergic receptors in the song control system of zebra finches (Taeniopygia guttata) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide on the Endogenous Roles of 3-Hydroxytyramine in the Brain
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytyramine, commonly known as dopamine (DA), is a pivotal catecholamine neurotransmitter in the central nervous system.[1] It plays a fundamental role in a vast array of physiological and cognitive processes, including motor control, motivation, reward, learning, and memory.[2][3] Produced in specific neuronal populations, dopamine exerts its influence through a complex network of pathways and a family of G protein-coupled receptors.[1][4] Dysregulation of the dopaminergic system is a hallmark of numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, addiction, and Attention Deficit Hyperactivity Disorder (ADHD).[5][6] This technical guide provides a comprehensive overview of the endogenous roles of dopamine, detailing its synthesis, metabolism, signaling pathways, and physiological functions. It further presents quantitative data, detailed experimental protocols for its study, and visual diagrams to elucidate the core mechanisms of the dopaminergic system, offering a critical resource for professionals in neuroscience and drug development.
Dopamine Synthesis, Storage, and Metabolism
The life cycle of dopamine in the brain is a tightly regulated process involving synthesis from amino acid precursors, packaging into vesicles, synaptic release, and subsequent reuptake and enzymatic degradation.
Synthesis
Dopamine is primarily synthesized from the amino acid L-tyrosine in a two-step enzymatic process.[7][8]
-
Tyrosine to L-DOPA: The rate-limiting step is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH).[8][9]
-
L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated by DOPA decarboxylase (also known as Aromatic L-amino acid decarboxylase) to form dopamine.[8][9]
Dopamine synthesis occurs in the cytoplasm of dopaminergic neurons, which are primarily located in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) of the midbrain.[3][7]
Storage and Release
Following synthesis, dopamine is transported from the cytosol into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[7] This process protects dopamine from metabolic breakdown in the cytoplasm and concentrates it for future release.[10] The arrival of an action potential at the axon terminal triggers the depolarization of the presynaptic membrane, leading to the fusion of these vesicles with the membrane and the release of dopamine into the synaptic cleft.[1][11] Dopamine transmission can occur in two modes: phasic release, which involves high-concentration bursts of dopamine driven by neuron firing, and tonic release, which is a slower, more sustained background level of dopamine.[7]
Reuptake and Metabolism
The action of synaptic dopamine is terminated primarily by its reuptake into the presynaptic neuron via the dopamine transporter (DAT).[12] This transporter protein plays a crucial role in regulating the concentration and duration of dopamine in the synapse.[12][13] Once back in the presynaptic terminal, dopamine can either be repackaged into vesicles by VMAT2 or degraded by a set of enzymes.[7]
The two main enzymes responsible for dopamine catabolism are:
-
Monoamine Oxidase (MAO): Found on the outer membrane of mitochondria, MAO-A and MAO-B convert dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[7][10]
-
Catechol-O-Methyltransferase (COMT): This enzyme methylates dopamine to 3-methoxytyramine. It can also act on DOPAC to form the final major metabolite.[7][10]
The primary end-product of dopamine metabolism is homovanillic acid (HVA), which is then excreted.[7][10]
Dopaminergic Receptors and Signaling Pathways
Dopamine exerts its diverse effects by binding to at least five distinct receptor subtypes, which are all G protein-coupled receptors. These are broadly classified into two families: D1-like and D2-like.[14][15]
-
D1-like Family (D1 and D5 receptors): These receptors are typically coupled to the Gs/olf family of G proteins.[16] Upon activation, they stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[15][16]
-
D2-like Family (D2, D3, and D4 receptors): These receptors are coupled to Gi/o G proteins.[4] Their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[15][17] They can also modulate ion channels and other signaling pathways through the Gβγ subunit.
The differential expression of these receptor subtypes throughout the brain and their distinct signaling cascades allow dopamine to have varied and sometimes opposing effects in different neural circuits.[14] D2-like receptors generally have a higher affinity for dopamine than D1-like receptors.[14]
| Table 1: Dopamine Receptor Subtypes and Signaling Properties | ||||
| Receptor | Family | G-Protein Coupling | Primary Signaling Effect | Primary Brain Locations |
| D1 | D1-like | Gs/Gαolf | ↑ Adenylyl Cyclase, ↑ cAMP | Striatum, Neocortex, Nucleus Accumbens |
| D2 | D2-like | Gi/Go | ↓ Adenylyl Cyclase, ↓ cAMP | Striatum, Substantia Nigra, Pituitary Gland |
| D3 | D2-like | Gi/Go | ↓ Adenylyl Cyclase, ↓ cAMP | Nucleus Accumbens, Olfactory Tubercle |
| D4 | D2-like | Gi/Go | ↓ Adenylyl Cyclase, ↓ cAMP | Frontal Cortex, Midbrain, Amygdala |
| D5 | D1-like | Gs/Gαolf | ↑ Adenylyl Cyclase, ↑ cAMP | Hippocampus, Hypothalamus |
This table summarizes data from multiple sources.[4][14][15][16][17]
Functional Roles and Major Pathways
Distinct populations of dopamine neurons form major pathways that are associated with specific functions.[7][11]
-
Nigrostriatal Pathway: Projecting from the substantia nigra to the dorsal striatum, this pathway is a critical component of the basal ganglia motor loop.[1][7] It is essential for the initiation and smooth execution of voluntary movements.[3] The profound loss of dopaminergic neurons in this pathway is the primary cause of the motor symptoms seen in Parkinson's disease.[1][5]
-
Mesolimbic Pathway: This pathway originates in the VTA and projects to the nucleus accumbens and other limbic structures.[7] It is the core of the brain's reward system, playing a central role in motivation, reinforcement learning, and pleasure.[18][19] Dopamine release in this pathway signals the "incentive salience" or "wanting" of a reward and reinforces behaviors that lead to rewarding outcomes.[19] Many addictive drugs exert their effects by increasing dopamine levels in this pathway.[3][7]
-
Mesocortical Pathway: Also originating in the VTA, these neurons project to the prefrontal cortex.[7] This pathway is crucial for higher-order cognitive and executive functions, including working memory, attention, and planning.[3][20] Dysfunction in the mesocortical pathway is implicated in the cognitive deficits and negative symptoms of schizophrenia.[20][21]
-
Tuberoinfundibular Pathway: This pathway consists of neurons in the hypothalamus that release dopamine to act on the pituitary gland, where it functions to inhibit the release of prolactin.[3]
| Table 2: Basal Extracellular Dopamine Concentrations | |
| Brain Region | Typical Basal Concentration (nM) |
| Ventral Tegmental Area (VTA) | ~4.8 ± 1.5 |
| Red Nucleus | ~0.5 ± 1.5 |
| Data derived from in vivo measurements in the rat brain.[22] |
Dopamine Dysregulation in Neurological and Psychiatric Disorders
Given its wide-ranging functions, it is unsurprising that disruptions in the dopamine system are linked to numerous pathologies.[5][6]
-
Parkinson's Disease: Characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to severe motor deficits.[1][5]
-
Schizophrenia: The dopamine hypothesis of schizophrenia posits that positive symptoms (e.g., hallucinations) are linked to hyperactive mesolimbic dopamine transmission, while negative and cognitive symptoms are associated with hypoactive mesocortical dopamine function.[21][23]
-
Addiction: Addictive substances hijack the mesolimbic reward pathway, causing surges in dopamine that reinforce drug-seeking behavior and lead to long-term neuroplastic changes.[2][6]
-
ADHD: This disorder is associated with altered dopamine signaling, particularly in the prefrontal cortex, affecting attention and executive functions.[11][20]
-
Depression: Reduced dopaminergic function, especially in reward pathways, is linked to symptoms like anhedonia (the inability to feel pleasure) and lack of motivation.[21]
Key Experimental Protocols for Studying Dopamine
Investigating the dopamine system requires specialized techniques to measure its synthesis, release, and receptor activity in real-time and with regional specificity.
In Vivo Microdialysis
This technique is used to sample and measure the concentration of extracellular neurochemicals, including dopamine and its metabolites, in specific brain regions of freely moving animals.[24][25]
Protocol Outline:
-
Surgical Implantation: A guide cannula is stereotactically implanted into the skull, aimed at the brain region of interest (e.g., striatum, nucleus accumbens).[24][25] Animals are allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.[25] The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[24]
-
Stabilization and Baseline Collection: The system is allowed to stabilize for 1-2 hours.[24] Following stabilization, baseline dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) to establish basal dopamine levels.[25][26]
-
Pharmacological Challenge: A drug or stimulus is administered (e.g., systemically via injection or locally via reverse dialysis through the probe).[24]
-
Sample Collection and Analysis: Dialysate samples continue to be collected to monitor changes in dopamine concentration over time.[25] The collected samples are typically analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or mass spectrometry for quantification.[24][26]
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that allows for the real-time detection of rapid changes in neurotransmitter concentrations (on a sub-second timescale), making it ideal for studying the dynamics of dopamine release and reuptake.
Protocol Outline:
-
Electrode Implantation: A carbon-fiber microelectrode is stereotactically implanted into the target brain region. A reference electrode (Ag/AgCl) is placed in contact with a distant region.[27]
-
Waveform Application: A triangular voltage waveform is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[28][29] For dopamine detection, the potential is typically scanned from a negative holding potential (e.g., -0.4 V) to an oxidative potential (e.g., +1.3 V) and back.[27][29]
-
Dopamine Detection: As the potential sweeps to a positive value, dopamine at the electrode surface is oxidized, generating a current. On the reverse scan, the oxidized dopamine-o-quinone is reduced, creating a second current peak.[30] The resulting plot of current versus applied potential (a cyclic voltammogram) is characteristic for dopamine and its concentration is proportional to the peak current.
-
Stimulation and Recording: Dopamine release is evoked, typically by electrical stimulation of a dopamine pathway (e.g., the VTA). The resulting changes in current are recorded.
-
Data Analysis: The background current is subtracted, and the resulting signal is converted into dopamine concentration based on post-experiment calibration of the electrode with known dopamine concentrations.[29] This provides high-resolution data on release kinetics and uptake rates.
Positron Emission Tomography (PET)
PET is a non-invasive nuclear imaging technique used to visualize and quantify dopaminergic processes in the living human brain.[31][32] It relies on the administration of a radiotracer—a biologically active molecule tagged with a short-lived positron-emitting isotope (e.g., ¹¹C or ¹⁸F).[33]
Protocol Outline:
-
Radiotracer Selection and Synthesis: A specific radiotracer is chosen based on the target of interest. Examples include:
-
[¹⁸F]-DOPA: To measure presynaptic dopamine synthesis and storage capacity.[32][33]
-
[¹¹C]-Raclopride: A D2/D3 receptor antagonist used to measure receptor availability and infer changes in endogenous dopamine levels.[31]
-
[¹¹C]-WIN 35,428: A ligand that binds to the dopamine transporter (DAT) to measure its density.[34]
-
-
Administration and Imaging: The radiotracer is injected intravenously into the subject.[32] The subject is then positioned in a PET scanner, which detects the gamma rays produced by positron annihilation.
-
Data Acquisition and Reconstruction: The scanner records the distribution of the radiotracer in the brain over time. This data is then computationally reconstructed to create dynamic 3D images that reflect the concentration of the tracer in different brain regions.
-
Kinetic Modeling: Mathematical models are applied to the time-activity curves of the radiotracer in various brain regions to quantify specific parameters, such as receptor binding potential (BP), transporter density, or dopamine synthesis rate (Kᵢ). This allows for the comparison of dopaminergic function between different populations (e.g., patients vs. healthy controls).
Conclusion
3-hydroxytyramine is a master regulator of brain function, integral to movement, motivation, and cognition. Its synthesis, release, and signaling are precisely controlled through a sophisticated system of pathways, transporters, and receptors. The profound consequences of this system's dysregulation, evident in a wide range of debilitating neurological and psychiatric disorders, underscore its importance as a primary target for therapeutic intervention. Advanced methodologies such as microdialysis, FSCV, and PET have provided unprecedented insights into the workings of the dopamine system. A continued, in-depth understanding of these mechanisms is paramount for the development of novel and more effective treatments for dopamine-related pathologies.
References
- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. news-medical.net [news-medical.net]
- 4. acnp.org [acnp.org]
- 5. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. en.humanmetabolome.com [en.humanmetabolome.com]
- 11. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter [ideas.repec.org]
- 14. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. repetitio.ai [repetitio.ai]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Dopamine and the regulation of cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dysregulation of the dopamine system in the pathophysiology of schizophrenia and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. jstage.jst.go.jp [jstage.jst.go.jp]
- 27. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 31. Positron emission tomography molecular imaging of dopaminergic system in drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Positron emission tomography neuroimaging in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Positron emission tomographic imaging of the dopamine transporter with 11C-WIN 35,428 reveals marked declines in mild Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and stability of 3-Hydroxytyramine hydrobromide
An In-depth Technical Guide to the Chemical Structure and Stability of 3-Hydroxytyramine Hydrobromide
Executive Summary: 3-Hydroxytyramine, commonly known as dopamine, is a critical catecholamine neurotransmitter involved in numerous physiological processes within the central nervous system. In pharmaceutical applications and research, it is often utilized as its hydrobromide or hydrochloride salt to enhance stability and solubility. This technical guide provides a comprehensive overview of the chemical structure and stability profile of this compound. It details the key factors influencing its degradation, outlines its primary degradation pathways, and presents available quantitative stability data. Furthermore, this document provides detailed experimental protocols for conducting forced degradation studies, a stability-indicating HPLC-UV analysis method, and photostability testing in accordance with ICH guidelines. Finally, the biological context of dopamine's action is illustrated through its receptor signaling pathways. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of this compound's physicochemical properties.
Chemical Structure and Properties
This compound is the hydrobromide salt form of dopamine. The salt form increases the compound's stability and aqueous solubility compared to the free base. Its core structure consists of a catechol moiety (a benzene ring with two adjacent hydroxyl groups) attached to an ethylamine side chain.
Table 1: Chemical Identification and Properties of this compound
| Identifier | Value |
| IUPAC Name | 4-(2-aminoethyl)benzene-1,2-diol;hydrobromide |
| Synonyms | Dopamine hydrobromide, 4-(2-Aminoethyl)pyrocatechol hydrobromide |
| CAS Number | 645-31-8 |
| Molecular Formula | C₈H₁₂BrNO₂ |
| Molecular Weight | 234.09 g/mol |
| Appearance | White or off-white crystalline powder |
| Solubility | Soluble in water and methanol |
Stability Profile
The stability of 3-Hydroxytyramine is a critical factor for its formulation, storage, and therapeutic efficacy. The catechol structure is highly susceptible to oxidation, which is the primary route of degradation.
Factors Affecting Stability
Several environmental factors can significantly impact the stability of this compound:
-
pH: Dopamine is most stable in acidic conditions.[1][2] As the pH increases towards neutral and alkaline, the rate of autoxidation rapidly increases.[1][3] In alkaline solutions, such as 5% sodium bicarbonate, dopamine is unstable and develops a pink color, indicating degradation.[4]
-
Oxygen: The presence of dissolved oxygen is a key driver for the oxidative degradation of dopamine.[3] The oxidation process can be slowed by the addition of antioxidants or chelating agents like EDTA, which can sequester metal ions that catalyze oxidation.[5]
-
Light: The compound is light-sensitive.[6] Exposure to light, particularly UV radiation, can accelerate the oxidation process.[3] Therefore, it should be stored protected from light.[4]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[7] Thermal degradation of dopamine hydrochloride has been shown to begin at approximately 210°C.[8][9]
Degradation Pathways
The degradation of dopamine primarily occurs through oxidation. This can be a non-enzymatic autoxidation process or an enzymatic process in a biological context.
Autoxidation Pathway: In aqueous solutions, dopamine can spontaneously oxidize, especially at neutral or alkaline pH. The process begins with the oxidation of the catechol moiety to a dopamine o-semiquinone radical, which is then further oxidized to dopamine o-quinone.[10] This highly reactive quinone undergoes an intramolecular cyclization to form leucodopaminechrome, which then oxidizes to aminochrome.[2][10] Aminochrome can subsequently polymerize to form dark, insoluble pigments similar to neuromelanin.[2][11]
Enzymatic Degradation: In biological systems, dopamine is primarily metabolized by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[12] MAO catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde, which is then converted to 3,4-dihydroxyphenylacetic acid (DOPAC). COMT methylates one of the catechol hydroxyl groups to form 3-methoxytyramine.[10] These metabolites can be further processed, ultimately leading to the formation of homovanillic acid (HVA).[12]
Quantitative Stability Data
Table 2: Thermal Stability Data Summary
| Compound | Onset of Degradation | Method | Reference |
| Dopamine Hydrochloride | ~210 °C | Thermogravimetric Analysis (TGA) | [8][9] |
Table 3: Solution Stability Data Summary
| Compound | Condition | Stability Result | Reference |
| Dopamine Hydrochloride (0.5 mg/mL in isotonic glucose) | 25°C, protected from light | Stable for 1 week (≥95% initial concentration) | [4] |
| Dopamine Hydrochloride (0.5 mg/mL in isotonic glucose) | 4°C, protected from light | Stable for 3 months (≥95% initial concentration) | [4] |
| Dopamine | aCSF Solution, Room Temp. | Almost complete degradation over 36 hours | [5] |
| Dopamine | aCSF Solution with stabilizers (EDTA, Ascorbic Acid, Acetic Acid) | Stable for at least 7 days | [5] |
| Dopamine | Alkaline Solution (e.g., NaHCO₃) | Unstable, color change observed | [4] |
Experimental Protocols
To ensure the quality, safety, and efficacy of a drug product, rigorous stability testing is required. The following sections outline standardized protocols for evaluating the stability of this compound.
Forced Degradation Study Protocol (General)
Forced degradation studies are conducted to identify potential degradation products and demonstrate the specificity of the analytical method.[13][14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl). Heat the solution (e.g., at 60°C) and withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.[15]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH). Keep the solution at room temperature or heat gently (e.g., 40-60°C), withdrawing aliquots at shorter time intervals due to expected rapid degradation. Neutralize the samples with an equivalent amount of acid before analysis.[15]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.[15] Monitor the degradation over several hours and collect samples.
-
Thermal Degradation (Solid State): Place the solid powder of this compound in a controlled temperature oven (e.g., 60-80°C).[7] Sample the powder at various time points, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the stock solution and the solid drug substance to light as specified in the ICH Q1B guidelines (see Protocol 3.3).[16] A control sample should be kept in the dark under the same temperature conditions.
Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug in the presence of its impurities, excipients, and degradation products.[17][18]
Table 4: Representative HPLC Method Parameters for 3-Hydroxytyramine Analysis
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of an aqueous buffer and an organic solvent. Example: 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.3-3.0 with phosphoric acid) and Acetonitrile (e.g., 95:5 v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 280 nm[19] |
| Diluent | Mobile phase or a suitable acidic buffer (e.g., 0.1 N HCl) |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[17] Specificity is confirmed by analyzing the stressed samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the main 3-Hydroxytyramine peak.
Photostability Testing Protocol (ICH Q1B)
This protocol is designed to assess the intrinsic photostability characteristics of new drug substances and products.[16]
-
Sample Preparation: Expose both the solid this compound and a solution of the compound to the specified light source. If the solid is tested, spread a thin layer in a suitable transparent dish.
-
Light Source: Use a light source capable of producing a combined output of visible and UVA light. Options include an artificial daylight lamp, a cool white fluorescent lamp, or a near UV lamp.
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Control Samples: For each sample exposed to light, a corresponding "dark" control sample, protected from light by wrapping in aluminum foil, must be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.
-
Analysis: After exposure, analyze the samples using the validated stability-indicating HPLC method and compare the results to the dark control to determine the extent of photodegradation.
Biological Context: Dopamine Receptor Signaling
3-Hydroxytyramine (dopamine) exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs). These receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).
D1-like Receptor Signaling: D1-like receptors are coupled to the Gs alpha subunit (Gαs). Upon activation by dopamine, Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins to mediate the cellular response.
D2-like Receptor Signaling: In contrast, D2-like receptors are coupled to the Gi alpha subunit (Gαi). When activated by dopamine, Gαi inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity, producing an opposing cellular effect to D1-like receptor activation.
References
- 1. Frontiers | Dopamine Autoxidation Is Controlled by Acidic pH [frontiersin.org]
- 2. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06669F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Hydroxytyramine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bioactivity and Antioxidant Properties of 3-Hydroxytyramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytyramine hydrobromide, commonly known as dopamine hydrochloride, is the salt form of the endogenous catecholamine, dopamine. Dopamine is a critical neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function.[1] Beyond its well-established role in neurotransmission, emerging evidence highlights its significant bioactivity in other physiological systems and its potent antioxidant properties. This technical guide provides a comprehensive overview of the bioactivity and antioxidant characteristics of this compound, with a focus on its underlying mechanisms, quantitative antioxidant capacity, and the experimental protocols used for its evaluation.
Bioactivity of 3-Hydroxytyramine
The biological effects of 3-Hydroxytyramine are primarily mediated through its interaction with dopamine receptors, which are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2][3]
Neurological Effects
In the brain, dopamine is integral to several distinct pathways. The nigrostriatal pathway, in particular, is crucial for motor control, and the degeneration of dopaminergic neurons in this pathway is a hallmark of Parkinson's disease.[1] Dopamine's role in the mesolimbic pathway is central to the brain's reward system, influencing motivation and addiction.
Cardiovascular Effects
3-Hydroxytyramine also exerts significant effects on the cardiovascular system. Its impact is dose-dependent and results from the stimulation of dopamine receptors as well as adrenergic receptors. At low doses, it can induce vasodilation in renal, mesenteric, and coronary arteries. At higher doses, it can increase myocardial contractility and heart rate.[4]
Neuroprotective and Anti-inflammatory Properties
Recent studies have begun to elucidate the neuroprotective and anti-inflammatory roles of dopamine. It has been shown to protect dopaminergic neurons against neurotoxin-induced damage.[5] This neuroprotection is, in part, attributed to its ability to modulate inflammatory responses and reduce oxidative stress.
Antioxidant Properties of 3-Hydroxytyramine
The catechol structure of 3-Hydroxytyramine, with two hydroxyl groups on the phenyl ring, is the basis for its potent antioxidant activity. It can act as a scavenger of various reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.
Mechanism of Antioxidant Action
The primary mechanism of dopamine's antioxidant activity involves the donation of a hydrogen atom from its hydroxyl groups to free radicals, thereby neutralizing them. This process transforms the dopamine molecule into a more stable radical. The antioxidant efficacy is influenced by the number and position of the hydroxyl groups on the phenolic ring.
Quantitative Antioxidant Data
Quantifying the antioxidant capacity of this compound is essential for comparing its efficacy to other antioxidants. Standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are commonly used for this purpose.
While extensive research has been conducted on the antioxidant properties of dopamine, specific and standardized IC50 values for this compound in DPPH, ABTS, and FRAP assays are not consistently reported across the literature. The available data often varies with experimental conditions. The table below summarizes the available quantitative data.
| Antioxidant Assay | Compound | IC50 / Activity | Source |
| Inhibition of Ox-brain Phospholipid Peroxidation | Dopamine | 8.5 µM | [6] |
| Superoxide Radical Scavenging | Dopamine | 53% inhibition | |
| Hydroxyl Radical Scavenging | Dopamine | 65.7% inhibition |
Note: The IC50 value presented is from a lipid peroxidation assay and may not be directly comparable to standardized DPPH, ABTS, or FRAP results. The percentage inhibition values lack a specified concentration, limiting direct comparison. Further research with standardized protocols is required to establish definitive IC50 values for this compound in these assays.
Signaling Pathways
The diverse biological effects of 3-Hydroxytyramine are initiated by the activation of D1-like and D2-like dopamine receptors, which trigger distinct intracellular signaling cascades.
D1-Like Receptor Signaling Pathway
D1-like receptors (D1 and D5) are coupled to the Gs/olf family of G-proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase inhibitor DARPP-32.
Caption: D1-like receptor signaling cascade.
D2-Like Receptor Signaling Pathway
D2-like receptors (D2, D3, and D4) are coupled to the Gi/o family of G-proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This has an opposing effect to D1 receptor activation, reducing PKA activity. Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, such as those involving phospholipase C (PLC).
Caption: D2-like receptor signaling cascade.
Experimental Protocols for Antioxidant Assays
The following sections detail the methodologies for the three most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: DPPH radical scavenging assay workflow.
Detailed Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction: In a microplate or cuvette, add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (typically 30 minutes) to allow the reaction to reach completion.
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Caption: ABTS radical cation decolorization assay workflow.
Detailed Methodology:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7] Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Reaction: A specific volume of the test sample or standard (e.g., Trolox) is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Caption: FRAP assay workflow.
Detailed Methodology:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Standard Curve: A standard curve is prepared using known concentrations of a ferrous sulfate (FeSO₄) solution.
-
Reaction: The test sample is added to the FRAP reagent, and the mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at approximately 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as ferric reducing ability in µM of Fe²⁺ equivalents.
Conclusion
This compound possesses a rich and complex bioactivity profile, extending beyond its fundamental role as a neurotransmitter. Its interactions with D1-like and D2-like receptors trigger a cascade of intracellular events that modulate a wide range of physiological processes, including cardiovascular function and neuronal health. Furthermore, its inherent chemical structure imparts significant antioxidant properties, enabling it to effectively scavenge free radicals and mitigate oxidative stress. While quantitative data from standardized antioxidant assays remains to be fully consolidated, the available evidence strongly supports its role as a potent antioxidant. A deeper understanding of its bioactivity and antioxidant mechanisms will continue to fuel research into its therapeutic potential for a variety of neurological and cardiovascular disorders.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 3-Hydroxytyramine Hydrobromide
This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxytyramine hydrobromide, also known as dopamine hydrobromide. The following methods are based on validated procedures for the quantification of dopamine in various samples.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated HPLC methods for the analysis of dopamine.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Dopamine HCl | Dopamine HCl | Dopamine HCl |
| Column | C18 (250 x 4.6 mm, 5 µm)[1][2] | C8 (250 x 4.6 mm, 5 µm)[3] | C18 ODS |
| Mobile Phase | 50 mM Potassium Dihydrogen Phosphate (pH 2.3)[1][2] | 0.1% Ortho-phosphoric acid: Acetonitrile (70:30) (pH 2.2)[3] | 0.05 M KH2PO4 buffer (pH 2.5) and Methanol (90:10)[4][5] |
| Flow Rate | 1 mL/min[1][2] | 0.5 mL/min[3] | Not Specified |
| Detection (UV) | 280 nm[1][2] | 279 nm[3] | 280 nm[4][5] |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
| Retention Time | 6.195 min[1][2] | 4.1 min[3] | 4.872 min[4][5] |
| Linearity Range | 20-100 µg/mL[1][2] | 8-42 µg/mL[3] | 20-100 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9998[1][2] | 0.9871[3] | Not Specified |
Experimental Protocols
This section details the methodologies for the HPLC analysis of this compound.
Materials and Reagents
-
This compound (Dopamine HBr) reference standard
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Chromatographic Conditions (Based on Method 1)
-
Mobile Phase: 50 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.3 with phosphoric acid[1][2]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL[1]
Preparation of Solutions
2.4.1. Mobile Phase Preparation (50 mM KH2PO4, pH 2.3)
-
Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 2.3 using concentrated phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
2.4.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This will be your stock solution.
2.4.3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 20, 40, 60, 80, and 100 µg/mL).[4]
Sample Preparation
The sample preparation will vary depending on the matrix. For a pharmaceutical formulation (e.g., injectable solution):
-
Take a known volume of the injectable solution.
-
Dilute it with the mobile phase to obtain a theoretical concentration within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 3-Hydroxytyramine in the sample by interpolating its peak area from the calibration curve.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Signaling Pathway of Dopamine (3-Hydroxytyramine)
This diagram shows a simplified representation of the dopamine synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Eurasian Journal of Biological and Chemical Sciences » Submission » A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions [dergipark.org.tr]
- 3. pnrjournal.com [pnrjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Utilizing 3-Hydroxytyramine Hydrobromide in SH-SY5Y Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology research, particularly for studying neurodegenerative diseases such as Parkinson's disease.[1] These cells possess dopaminergic characteristics, including the expression of tyrosine hydroxylase and the dopamine transporter, making them a suitable model to investigate the effects of neuroactive compounds.[1] 3-Hydroxytyramine hydrobromide, commonly known as dopamine hydrobromide, is a salt form of the neurotransmitter dopamine. In SH-SY5Y cell culture, it is frequently used to induce cytotoxicity and mimic the neurodegenerative processes observed in Parkinson's disease. This application note provides detailed protocols for using this compound to study its effects on SH-SY5Y cells, focusing on cell viability, oxidative stress, and apoptosis.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 3-hydroxytyramine (dopamine) on SH-SY5Y cells.
Table 1: Effects of 3-Hydroxytyramine on SH-SY5Y Cell Viability
| 3-Hydroxytyramine Concentration | Exposure Time | Assay | Observed Effect | Reference |
| 100-400 µM | 24 h | Trypan Blue | Dose-dependent decrease in cell viability | [2] |
| 300 µM | 24 h | MTS Assay | Significant increase in cell death (30.7% increase vs. control) | [3] |
| 500 µM | 24 h | MTS Assay | Marked increase in cell death (54.1% increase vs. control) | [3] |
| Up to 400 µM | 24 h | Not specified | Dose- and time-dependent induction of cell toxicity | [4] |
Table 2: Induction of Oxidative Stress and Apoptosis by 3-Hydroxytyramine in SH-SY5Y Cells
| 3-Hydroxytyramine Concentration | Exposure Time | Parameter Measured | Observation | Reference |
| 400 µM | 24 h | ROS Production (Amplex Red) | Significant increase in H₂O₂ production | [5] |
| 300 µM & 500 µM | 24 h | Apoptosis (Annexin V) | Significant and severe induction of apoptosis | [3] |
| 300 µM & 500 µM | 24 h | Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential | [3] |
| 300 µM & 500 µM | 24 h | Protein Expression (Western Blot) | Decreased Bcl-2, Increased cleaved Caspase-3, Increased cleaved PARP | [3][6] |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To culture and differentiate SH-SY5Y cells to obtain a more mature, neuron-like phenotype for neurotoxicity studies.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a confluence of 40-50%.[7]
-
-
Differentiation Procedure:
-
After 24 hours, replace the growth medium with a differentiation medium containing DMEM/F-12, 1% FBS, 10 µM Retinoic Acid (RA), and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).[7]
-
Incubate the cells for 3 days.
-
On day 4, replace the medium with a fresh differentiation medium (without FBS) containing 10 µM RA and 50 ng/mL BDNF.[7]
-
Continue incubation until day 7 for fully differentiated cells.[7]
-
Experimental Workflow for SH-SY5Y Cell Differentiation
Caption: Workflow for the differentiation of SH-SY5Y cells.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxicity of this compound on SH-SY5Y cells.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Treatment:
-
Treat differentiated SH-SY5Y cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include untreated control wells.
-
-
MTT Incubation:
-
After treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the level of intracellular ROS induced by this compound using the DCFH-DA assay.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well black, clear-bottom plate
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
PBS
Protocol:
-
Cell Treatment:
-
Treat differentiated SH-SY5Y cells with this compound for the specified duration.
-
-
DCFH-DA Staining:
-
Fluorescence Measurement:
Experimental Workflow for ROS Detection using DCFH-DA
Caption: Workflow for measuring intracellular ROS.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound.
-
After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.[11]
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To analyze the expression levels of key apoptotic proteins such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP.
Materials:
-
Treated and untreated SH-SY5Y cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an ECL chemiluminescence reagent and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
-
Signaling Pathways
Dopamine-Induced Cytotoxicity Signaling Pathway in SH-SY5Y Cells
Extracellular dopamine can undergo auto-oxidation, leading to the formation of dopamine quinones and reactive oxygen species (ROS).[5] This process initiates a cascade of events culminating in apoptotic cell death.
Caption: Dopamine-induced apoptotic signaling cascade.
References
- 1. accegen.com [accegen.com]
- 2. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 4. Extracellular dopamine induces the oxidative toxicity of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 8. MTT assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Dopamine using 3-Hydroxytyramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and widely utilized technique in neuroscience and pharmacology for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific tissues in living, freely moving animals.[1] This method is particularly valuable for monitoring neurotransmitter dynamics, providing real-time insights into neurochemical fluctuations in response to pharmacological agents or behavioral paradigms.[2] Dopamine (3-Hydroxytyramine), a critical catecholamine neurotransmitter, is integral to numerous physiological processes, including motor control, motivation, reward, and cognition.[3][4] Dysregulation of the dopaminergic system is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4]
This document provides a comprehensive protocol for conducting in vivo microdialysis experiments to measure dopamine levels in the rodent brain. While the focus is on the general methodology, this protocol is directly applicable for studies involving the administration of 3-Hydroxytyramine hydrobromide (dopamine hydrochloride), often used as a standard for calibration or to investigate the effects of direct dopamine infusion. The combination of in vivo microdialysis with a highly sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) allows for the accurate quantification of dopamine and its metabolites.[2][3]
Experimental Protocols
A successful in vivo microdialysis experiment requires careful attention to detail throughout the surgical, sampling, and analytical phases. The following protocol is a synthesized guide based on established methodologies for measuring dopamine in the rat striatum, a brain region with dense dopaminergic innervation.[3][5]
I. Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g).[3]
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff of 6-20 kDa.[3]
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine (e.g., for isoflurane), surgical drill, screws, and dental cement.
-
Perfusion Pump: Microsyringe pump capable of low flow rates (e.g., 1-2 µL/min).[5]
-
Fraction Collector: To collect dialysate samples at timed intervals.[2]
-
HPLC-ECD System: For the quantitative analysis of dopamine.[3]
-
This compound (Dopamine hydrochloride): For standard curve generation and potentially for reverse dialysis studies.
-
Artificial Cerebrospinal Fluid (aCSF): A typical composition (in mM) is: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, buffered to a physiological pH of 7.4.[3][5] The aCSF should be freshly prepared, filtered, and degassed before use.
-
Anesthetics: E.g., isoflurane or a ketamine/xylazine mixture.[3]
-
Antioxidant Solution: E.g., 0.1 M perchloric acid, to prevent dopamine degradation in collected samples.[5]
II. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal using an appropriate anesthetic agent and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Drill a small hole in the skull at the stereotaxic coordinates for the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm.[3][5]
-
Slowly lower the guide cannula to a predetermined dorsoventral (DV) coordinate (e.g., -3.5 mm from the dura for the striatum) and secure it to the skull using dental cement and surgical screws.[3]
-
Insert a dummy cannula into the guide cannula to maintain its patency.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[3]
III. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.[3]
-
Connect the probe's inlet tubing to the microsyringe pump and the outlet tubing to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate, typically between 1-2 µL/min.[3][5]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.[3][5]
-
Collect baseline dialysate samples every 20 minutes for at least one hour into vials containing an antioxidant solution.[3][5]
-
Following baseline collection, administer the test compound (if any). For reverse dialysis studies with this compound, it would be dissolved in the aCSF at a known concentration.[3]
-
Continue collecting dialysate samples at regular intervals (e.g., 20 minutes) for several hours post-administration to monitor the time-course of any effects.[3]
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative for histological verification of the probe placement.[3][5]
-
Store the collected dialysate samples at -80°C until analysis.[3]
IV. Dopamine Quantification by HPLC-ECD
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample (e.g., 10-20 µL) into the HPLC-ECD system.[2]
-
Separate dopamine from other compounds using a reverse-phase C18 column.[3]
-
The mobile phase typically consists of a phosphate buffer with an ion-pairing agent and an organic modifier like methanol.[2]
-
Detect dopamine using an electrochemical detector set at an appropriate oxidative potential.
-
Generate a standard curve using known concentrations of this compound to quantify the dopamine concentration in the dialysate samples.[2]
V. Data Analysis
-
Calculate the basal dopamine concentration by averaging the values from the three to four pre-injection samples.[2]
-
Express the post-injection dopamine levels as a percentage of the basal level for each animal to normalize the data.[2]
-
Use appropriate statistical tests, such as ANOVA followed by post-hoc tests, to determine the significance of any observed changes in dopamine release.[2]
Data Presentation
The following tables provide examples of how quantitative data from in vivo microdialysis experiments can be structured.
Table 1: Basal Extracellular Dopamine Concentrations in the Rat Striatum
| Parameter | Value | Reference(s) |
| Basal Dopamine (DA) Level | 2.5 - 15 nM | [6] |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | [2][5] |
| Sample Collection Interval | 20 minutes | [3][5] |
| Analytical Method | HPLC-ECD | [2][3] |
Table 2: In Vitro Probe Recovery Rates for Dopamine
| Probe Membrane Length | Perfusion Flow Rate | Dopamine Recovery (%) | Reference(s) |
| 2.0 mm | 1.0 µL/min | 18.8% | [7] |
| 3.0 mm | 2.0 µL/min | 12.0% | [7] |
| 2.0 mm | 1.5 µL/min | 13.1% | [7] |
Note: In vivo recovery is often lower and can be determined using methods like the no-net-flux technique.[8][9]
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the key elements of dopamine synthesis, release, and receptor signaling at a synaptic level.
Caption: Dopamine synthesis, release, reuptake, and postsynaptic signaling cascade.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the sequential steps involved in a typical in vivo microdialysis experiment for measuring dopamine.
Caption: Workflow of an in vivo microdialysis experiment from surgery to data analysis.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Neurotoxicity in Vitro with 3-Hydroxytyramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytyramine, more commonly known as dopamine, is a critical neurotransmitter in the central nervous system. Its hydrobromide salt is frequently utilized in in vitro studies to model the neurodegenerative processes observed in Parkinson's disease. The neurotoxicity of dopamine is primarily attributed to its auto-oxidation, which generates reactive oxygen species (ROS) and quinones, leading to oxidative stress and eventual cell death.[1][2][3] This application note provides detailed protocols for inducing neurotoxicity in cultured neuronal cells using 3-Hydroxytyramine hydrobromide, along with methods for assessing the resulting cytotoxic effects.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes when using this compound to induce neurotoxicity in various neuronal cell lines.
Table 1: Concentration-Dependent Cytotoxicity of 3-Hydroxytyramine in Neuronal Cell Lines
| Cell Line | 3-Hydroxytyramine Concentration (µM) | Incubation Time (hours) | Assay | Observed Effect | Reference |
| Primary Cortical Neurons | 10 - 100 | 24 | Calcein/Ethidium Homodimer | Concentration-dependent increase in cell death | [1] |
| SH-SY5Y | 400 | Not Specified | Hydrogen Peroxide Production | Significant increase in H2O2 | [2] |
| Striatal Neurons | 2.5 - 250 | Not Specified | Not Specified | Dose-dependent neuronal death | [4] |
| N27 Dopaminergic Neurons | 100 | 24 | Trypan Blue Exclusion | ~50% reduction in cell viability | [5] |
| IMR-32 Neuroblastoma | Not Specified | Not Specified | Not Specified | Increased ROS and plasma membrane permeability | [6] |
Table 2: Key Markers of 3-Hydroxytyramine-Induced Neurotoxicity
| Marker | Assay | Cell Line | Typical Change | Reference |
| Cell Viability | MTT Assay | MN9D | Decrease | [7] |
| Cell Death | LDH Release | Primary Cortical Neurons | Increase | [1] |
| Oxidative Stress | ROS Production (DCF-DA) | MN9D | Increase | [7] |
| Apoptosis | Caspase-3/7 Activity | Differentiated SH-SY5Y | Increase | [8] |
| Mitochondrial Dysfunction | Mitochondrial Membrane Potential | Cultured Dopaminergic Neurons | Decrease | [9] |
| Apoptosis | Cytochrome c Release | N27 Dopaminergic Neurons | Increase | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (Dopamine hydrobromide)
-
Solvent: Sterile, nuclease-free water or a suitable buffer (e.g., PBS).
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or buffer to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex briefly to dissolve the powder completely.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used. The example below uses the SH-SY5Y human neuroblastoma cell line.
-
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (e.g., 96-well plates for viability assays)
-
This compound stock solution
-
-
Procedure:
-
Seed SH-SY5Y cells into the desired culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in a serum-free or low-serum medium.
-
Remove the complete growth medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound to the cells. Include a vehicle-only control group.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Assessment of Neurotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Following treatment with this compound, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C.[7]
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide, 20% SDS) to each well to dissolve the formazan crystals.[7]
-
Incubate for 4 hours at 37°C.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, serving as a marker of cytotoxicity.
-
Procedure:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH.
-
The enzymatic reaction produces a colored product that can be measured spectrophotometrically.
-
The amount of LDH released is proportional to the number of lysed cells.
-
-
Principle: The DCF-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.
-
Procedure:
-
Following treatment, remove the medium and wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).[7]
-
Incubate the cells with DCF-DA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Dopamine-Induced Neurotoxicity
The neurotoxicity of 3-Hydroxytyramine is a multi-faceted process primarily initiated by its auto-oxidation. This leads to the formation of dopamine-quinones and the generation of reactive oxygen species (ROS), which in turn cause oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and lead to mitochondrial dysfunction.[7][9] Mitochondrial damage can trigger the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and ultimately leading to apoptotic cell death.[5]
Caption: Dopamine-induced neurotoxicity signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro neurotoxicity study using this compound.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
References
- 1. Dopamine neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toxicity of dopamine to striatal neurons in vitro and potentiation of cell death by a mitochondrial inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Rodent Models of Parkinson's Disease Using 3-Hydroxytyramine Hydrobromide (6-OHDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms like bradykinesia, rigidity, and tremor.[1][2] 3-Hydroxytyramine hydrobromide, commonly known as 6-hydroxydopamine (6-OHDA), is a neurotoxin widely used to create rodent models that replicate these key pathological features of PD.[3][4] Due to its structural similarity to dopamine, 6-OHDA is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[3] Once inside the neuron, it induces cell death through mechanisms including the generation of reactive oxygen species (ROS) and inhibition of the mitochondrial respiratory chain.[3] As 6-OHDA does not cross the blood-brain barrier, it must be directly administered into the brain, typically via stereotaxic surgery, to induce parkinsonism.[3] This allows for the creation of well-controlled, unilateral lesions, which are valuable for studying disease mechanisms and evaluating potential therapeutic interventions.[3][4]
Data Presentation
Table 1: Summary of 6-OHDA Lesioning Parameters and Outcomes in Rats
| Stereotaxic Target | 6-OHDA Dose (in 2 µL) | Dopaminergic Neuron Loss in SNc | Behavioral Deficits | Reference |
| Medial Forebrain Bundle (MFB) | Not Specified | Severe destruction of dopaminergic neurons | Significant impairment in contralateral forelimb steps (Stepping Test) | [1] |
| Substantia Nigra (SNc) | 6, 10, and 16 µg | Dose-dependent lesion of the nigrostriatal dopaminergic pathway | Allodynia and hyperalgesia (at 16 µg dose) | [5] |
| Striatum | 6 µg | Not specified | Motor abnormalities (Apomorphine-induced rotation test) | [5] |
| Striatum | Not Specified | ~67% loss of TH-positive neurons | Not specified | [6] |
Table 2: Summary of 6-OHDA Lesioning Parameters and Outcomes in Mice
| Stereotaxic Target | 6-OHDA Dose (in 2 µL) | Dopaminergic Neuron Loss | Behavioral Deficits | Reference |
| Medial Forebrain Bundle (MFB) | Low or high doses | Partial or more complete dopaminergic lesion | Not specified | [7] |
| Striatum | 10 µg | Not specified | Abnormal motor functions (Cylinder, gait, and abnormal involuntary movement rating tests) | [5] |
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning in Rodents
This protocol describes the stereotaxic injection of 6-OHDA into the substantia nigra, medial forebrain bundle, or striatum to create a unilateral lesion model of Parkinson's disease.
Materials:
-
This compound (6-OHDA)
-
Sterile saline (0.9% NaCl)
-
Ascorbic acid (0.02%)
-
Desipramine hydrochloride (for selective dopaminergic neuron lesioning)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
-
Heating pad
Procedure:
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week before surgery. Provide food and water ad libitum.
-
Drug Preparation:
-
Prepare the 6-OHDA solution immediately before use. Dissolve 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration will depend on the target structure and desired lesion severity (see Tables 1 & 2).
-
To achieve a selective lesion of dopaminergic neurons, administer desipramine (a norepinephrine transporter inhibitor) intraperitoneally 30-60 minutes before 6-OHDA injection.[3]
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the animal using an appropriate anesthetic.
-
Secure the animal in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target injection site. The stereotaxic coordinates for the substantia nigra, medial forebrain bundle, and striatum will vary depending on the species, strain, age, and weight of the animal and should be determined from a reliable brain atlas.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 0.5 µL/min) to minimize tissue damage.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Place the animal on a heating pad to maintain body temperature until it recovers from anesthesia.
-
Administer post-operative analgesics as required.
-
Monitor the animal's health and well-being closely for several days following surgery.
-
Protocol 2: Assessment of Motor Deficits
A variety of behavioral tests can be used to assess the motor impairments induced by the 6-OHDA lesion.
A. Apomorphine-Induced Rotation Test:
This test is widely used to quantify the extent of the unilateral dopamine depletion.[8]
Procedure:
-
Allow at least two weeks for the 6-OHDA lesion to stabilize.
-
Administer a subcutaneous injection of apomorphine (a dopamine receptor agonist) at a dose of 0.1 mg/kg.[8]
-
Place the animal in a circular arena.
-
Record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a period of 30-60 minutes.
-
A significant increase in contralateral rotations is indicative of a successful lesion.
B. Cylinder Test:
This test assesses forelimb use asymmetry.[5][9][10]
Procedure:
-
Place the animal in a transparent cylinder.
-
Videotape the animal's exploratory behavior for 5-10 minutes.
-
Score the number of times the animal rears and touches the cylinder wall with its ipsilateral paw, contralateral paw, or both paws simultaneously.
-
A reduced use of the contralateral forelimb for support during rearing indicates a motor deficit.[9][10]
C. Stepping Test (Forepaw Adjusting Steps):
This test measures forelimb akinesia.[1][4]
Procedure:
-
Hold the animal so that only one forepaw is touching a surface.
-
Move the animal sideways across a set distance and count the number of adjusting steps made with the weight-bearing forepaw.
-
Repeat the procedure for the other forepaw.
-
A decrease in the number of adjusting steps with the contralateral forelimb is indicative of a motor deficit.[1]
Protocol 3: Histological Analysis of Dopaminergic Neuron Loss
Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the gold standard for quantifying the extent of the dopaminergic lesion.[4][6]
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Cut coronal sections of the substantia nigra and striatum using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Wash the brain sections in phosphate-buffered saline (PBS).
-
Incubate the sections in a blocking solution to prevent non-specific antibody binding.
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (anti-TH).
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification:
-
Count the number of TH-positive neurons in the substantia nigra of both the lesioned and non-lesioned hemispheres using stereological methods.
-
Measure the optical density of TH staining in the striatum to assess the loss of dopaminergic terminals.
-
The percentage of dopaminergic neuron loss can be calculated by comparing the cell counts or optical density in the lesioned hemisphere to the intact hemisphere. A loss of approximately 40% of TH-immunoreactive neurons in the SNpc on the lesioned side is a recognized outcome of the 6-OHDA model.[6]
-
Visualizations
References
- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Application Notes and Protocols for 3-Hydroxytyramine Hydrobromide Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytyramine, commonly known as dopamine, is a critical catecholamine neurotransmitter involved in a wide array of physiological and pathological processes in the central nervous system, including motor control, motivation, reward, and various neurological and psychiatric disorders.[1] The hydrobromide salt of 3-hydroxytyramine is often utilized in research settings for its solubility and stability. However, its propensity for oxidation necessitates careful preparation and handling to ensure the integrity of the compound for in vivo administration.[2][3] Due to its inability to cross the blood-brain barrier, direct administration into the central nervous system, such as via intracerebroventricular (ICV) or intracerebral injection, is required to study its central effects.[4]
These application notes provide a comprehensive overview of the administration of 3-hydroxytyramine hydrobromide in animal studies, with a focus on intracerebroventricular protocols in rodents. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the central effects of dopamine.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from studies investigating the effects of dopamine and dopaminergic compounds on locomotor activity and neurochemical changes in rodents.
Table 1: Effects of Direct Dopamine Administration on Locomotor Activity in Rats
| Brain Region of Injection | Dopamine Dose (per side) | Pre-treatment | Peak Effect on Locomotor Activity | Duration of Effect | Reference |
| Nucleus Accumbens | 1.0 µg | Nialamide (100 mg/kg, i.p.) | Moderate increase | ~2-3 hours | [5] |
| Nucleus Accumbens | 5.0 µg | Nialamide (100 mg/kg, i.p.) | Strong enhancement | up to 4 hours | [5] |
| Caudate Nucleus | 10 µg | Nialamide (100 mg/kg, i.p.) | Slight to moderate increase | Not specified | [5] |
| Caudate Nucleus | 50 µg | Nialamide (100 mg/kg, i.p.) | Slight to moderate increase | Not specified | [5] |
Table 2: Effects of Dopamine Agonists on Locomotor Activity in Rodents
| Animal Model | Dopamine Agonist | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| 6-OHDA-lesioned Rats | Apomorphine | 0.3, 1.0, 2.0 | Not specified | Increased locomotion (greater than sham) | [6] |
| 6-OHDA-lesioned Rats | Bromocriptine | 3.0 | Not specified | Increased locomotion (greater than sham) | [6] |
| 6-OHDA-lesioned Rats | Cabergoline | 1.0 | Not specified | Increased locomotion (greater than sham) | [6] |
| 6-OHDA-lesioned Rats | Quinpirole | 0.2, 0.7, 2.1 | Not specified | Attenuated activity-enhancing effects | [6] |
| MPTP-treated Mice | Quinpirole | 0.2 | s.c. | Increased locomotion | [6] |
| MPTP-treated Mice | 7-OH-DPAT | 300 nmole/kg | s.c. | Increased locomotion | [6] |
Table 3: Amphetamine-Induced Dopamine Efflux in Rat Striatum (In Vivo Microdialysis)
| Treatment | Amphetamine Dose (mg/kg) | Route of Administration | Peak Dopamine Efflux | Time to Peak | Reference |
| Amphetamine | 4 | i.p. | Substantial increase | 20-40 minutes | [7] |
| Amphetamine + Reserpine | 4 | i.p. | No significant effect on amphetamine-induced efflux | Not applicable | [7] |
| Amphetamine + α-MPT | 4 | i.p. | <35% of control | Not specified | [7] |
| Amphetamine + Pargyline | 4 | i.p. | 220% of control | Not specified | [7] |
| Amphetamine + Nomifensine | 4 | i.p. | 18% of control | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for ICV Injection
Materials:
-
This compound (Dopamine hydrobromide)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
L-Ascorbic acid or sodium metabisulfite (as an antioxidant)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
pH meter
Procedure:
-
Vehicle Preparation: Prepare the desired volume of sterile saline or aCSF. To prevent oxidation of dopamine, add an antioxidant. A commonly used concentration for ascorbic acid is 0.1-1 mg/mL. For sodium metabisulfite, it has also been used as an antioxidant adjuvant.[2]
-
Dopamine Dissolution: Weigh the required amount of this compound and dissolve it in the antioxidant-containing vehicle. Gentle vortexing may be required. Prepare the solution fresh on the day of the experiment. In some studies, dopamine has been prepared, stored, and administered under anaerobic conditions to prevent oxidation.[2]
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to be within a physiologically compatible range (typically 6.5-7.5) using sterile, dilute NaOH or HCl.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
Storage: Protect the solution from light and keep it on ice until use. Due to its instability, long-term storage of the solution is not recommended.
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation in Rats
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula and dummy cannula
-
Anchor screws
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia: Anesthetize the rat using the chosen anesthetic agent and confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.[8]
-
Stereotaxic Mounting: Secure the anesthetized animal in a stereotaxic frame, ensuring the head is level.[8]
-
Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Bregma: Identify the bregma landmark on the skull.[8]
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle in rats (approximately -0.8 mm posterior to bregma, ±1.5 mm lateral to the midline), drill a small burr hole through the skull.[8] Also, drill holes for the anchor screws.
-
Cannula Implantation: Slowly lower the sterile guide cannula to the desired depth (typically -3.5 to -4.0 mm ventral from the skull surface).[8]
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and the anchor screws.[8]
-
Suturing and Post-operative Care: Suture the scalp incision around the implant. Administer analgesics and house the animal individually. Allow for a recovery period of at least one week before any experimental procedures.[8]
Protocol 3: Intracerebroventricular (ICV) Injection Procedure
Materials:
-
Prepared this compound solution
-
Injection cannula
-
Microsyringe pump
-
Connecting tubing
Procedure:
-
Animal Handling: Gently restrain the recovered, cannulated animal.
-
Injection Setup: Remove the dummy cannula from the guide cannula. Insert the injection cannula, which should extend slightly beyond the guide cannula, into the guide.[8] Connect the injection cannula to a microsyringe pump.
-
Infusion: Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure.[8] The total injection volume for a bolus injection in rats is typically less than 10 µL, administered over 15 to 30 seconds.[9] For continuous infusion, the rate should not exceed 0.5 µL per minute.[9]
-
Post-Infusion: After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and to prevent backflow.[8]
-
Observation: Replace the dummy cannula and immediately place the animal in an observation chamber for behavioral assessment.
Visualizations
Dopamine Signaling Pathways
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for ICV drug administration and subsequent analysis.
References
- 1. Microdialysis and the Neurochemistry of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular dopamine for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Effects of acute administration of DA agonists on locomotor activity: MPTP versus neonatal intracerebroventricular 6-OHDA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes: Preparation and Use of 3-Hydroxytyramine Hydrobromide for In Vitro Cell Treatment
Introduction
3-Hydroxytyramine, commonly known as dopamine, is a critical catecholamine neurotransmitter involved in numerous physiological processes, including motor control, motivation, and hormone release.[1][2] As the hydrobromide salt, it is a water-soluble compound frequently used in in vitro studies to investigate its effects on cellular functions, signaling pathways, and potential therapeutic applications. The primary challenge in working with dopamine solutions is its rapid oxidation, especially at neutral or alkaline pH and when exposed to oxygen and light.[3][4] This oxidation can lead to the formation of cytotoxic byproducts and a loss of the compound's intended activity.[3] These application notes provide detailed protocols for the preparation, storage, and use of 3-Hydroxytyramine hydrobromide solutions to ensure stability and experimental reproducibility.
Key Compound Properties
This compound is a crystalline solid that is generally soluble in aqueous solutions and some organic solvents.[1][5] Its stability is highly dependent on pH, temperature, and exposure to light and oxygen.[3][6] Oxidation is accelerated in neutral pH solutions like standard cell culture media.[4] Therefore, proper handling and the use of antioxidants are crucial for maintaining the integrity of the compound in solution.
Recommended Practices for Handling and Storage
-
Storage of Solid Compound: The solid hydrobromide salt should be stored in a cool, dry, and dark place, preferably in a desiccator at -20°C.[7] The container should be tightly sealed to protect it from moisture and light.[5][8]
-
Solution Stability: Aqueous stock solutions are not recommended for long-term storage, as dopamine can degrade even when frozen.[1][4] If an aqueous stock must be stored, it should be for the shortest time possible, protected from light, and kept at -20°C or -80°C.[4][9] The inclusion of an antioxidant like ascorbic acid or glutathione (GSH) can significantly decrease oxidation and improve stability.[3][4]
-
Vehicle Selection: The choice of solvent depends on the experimental requirements. For direct dissolution into aqueous buffers, ensure the pH is slightly acidic if possible to slow oxidation.[4] For a more stable concentrated stock, DMSO can be used.[1] However, the final concentration of DMSO in the cell culture medium must be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value / Recommendation | Source(s) |
| Molecular Weight | ~234.1 g/mol (Varies slightly from Dopamine HCl salt at 189.64 g/mol ) | N/A |
| Solubility (Dopamine HCl) | ||
| Water | Up to 100 mM (~18.96 mg/mL) | |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
| DMSO | Up to 100 mM (~18.96 mg/mL); also cited as ~30 mg/mL | [1] |
| Stock Solution Conc. | 10-100 mM (in DMSO or an acidic aqueous buffer) | General Practice |
| Working Concentration | 1 µM - 100 µM (Highly cell-type and context-dependent) | [10][11] |
| Storage (Solid) | -20°C, desiccated, protected from light | [7] |
| Storage (Stock Solution) | Aqueous: Not recommended for more than one day.[1] DMSO: Aliquot and store at -20°C or -80°C for up to 1 month, protected from light.[9] | [1][9] |
| Vehicle Control | Same concentration of solvent (e.g., DMSO, acidified saline) used for the final dilution in cell culture medium. | General Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (with Antioxidant)
This protocol is suitable for experiments where an organic solvent is not desired. The use of ascorbic acid helps to mitigate rapid oxidation.
Materials:
-
This compound powder
-
Nuclease-free water or 0.9% NaCl solution
-
L-Ascorbic acid
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Stabilizing Diluent: Prepare a 0.1% (w/v) ascorbic acid solution in nuclease-free water or saline. For example, dissolve 10 mg of L-Ascorbic acid in 10 mL of water. Sterile filter this solution using a 0.22 µm filter.
-
Weigh Compound: In a sterile microcentrifuge tube, weigh out the required amount of this compound. To make 1 mL of a 10 mM solution (MW ~234.1 g/mol ), you will need 2.34 mg.
-
Dissolution: Add 1 mL of the sterile-filtered 0.1% ascorbic acid solution to the tube containing the compound.
-
Mix: Vortex gently until the powder is completely dissolved. The solution should be clear and colorless. A pink or brown tint indicates oxidation.
-
Use Immediately: This aqueous solution is prone to oxidation and should be used immediately for preparing working solutions. It is not recommended for storage.[1]
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
This is the recommended method for preparing a more stable, concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical tubes with screw caps
Procedure:
-
Weigh Compound: In a sterile tube, weigh out the required amount of this compound. To make 1 mL of a 50 mM stock solution (MW ~234.1 g/mol ), you will need 11.7 mg.
-
Add Solvent: Carefully add 1 mL of sterile DMSO to the tube.
-
Dissolution: Vortex the tube until the compound is fully dissolved. Gentle warming to 37°C can aid dissolution if needed.[10]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light, for up to one month.[9] Avoid repeated freeze-thaw cycles.
Protocol 3: Cell Treatment with this compound
This protocol describes the final dilution of the stock solution into cell culture medium for treating cells.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution (from Protocol 2) at room temperature.
-
Prepare Working Solution: Perform serial dilutions. First, dilute the concentrated stock solution in sterile cell culture medium to an intermediate concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 50 mM DMSO stock, you would add 2 µL of the stock to the 10 mL of medium.
-
Important: Add the dopamine solution to the medium immediately before adding it to the cells to minimize the time it spends at a neutral pH.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) to an equivalent volume of cell culture medium. For the example above, this would be 2 µL of DMSO in 10 mL of medium.
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubate: Return the cells to the incubator for the specified treatment duration. Monitor for any signs of cytotoxicity or changes in medium color, which could indicate significant compound oxidation.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling cascade initiated by 3-Hydroxytyramine.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell treatment experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. annabilab.ucla.edu [annabilab.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Enhanced Stability of Dopamine Delivery via Hydrogel with Integrated Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxytyramine CAS#: 51-61-6 [m.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying 3-Hydroxytyramine (Dopamine) Release from Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxytyramine, commonly known as dopamine, is a critical catecholamine neurotransmitter in the central nervous system. It plays a pivotal role in regulating a wide array of physiological processes, including motor control, motivation, reward-motivated behavior, and executive functions.[1] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[2][3] Consequently, the accurate quantification of dopamine release from neurons is paramount for understanding brain function, elucidating disease pathophysiology, and developing novel therapeutic agents.
These application notes provide a comprehensive overview of the primary methodologies used to measure dopamine release, offering detailed protocols for two key techniques and summarizing quantitative data to aid in experimental design and interpretation.
Overview of Methodologies for Dopamine Quantification
Several techniques are available for measuring dopamine release, each with distinct advantages and limitations regarding temporal resolution, spatial resolution, and sensitivity.[4][5] The choice of method depends on the specific research question, whether the experiment is conducted in vivo, ex vivo, or in vitro, and the required level of detail.
| Methodology | Temporal Resolution | Spatial Resolution | Sensitivity | Quantification | Primary Application | Advantages | Limitations |
| Fast-Scan Cyclic Voltammetry (FSCV) | Sub-second[6][7] | Micrometer scale[8] | ~1 nM[8] | Relative (changes from baseline) | In vivo, ex vivo (brain slices)[8][9] | Excellent temporal resolution for detecting phasic release events.[7] | Background currents are high and require subtraction; measures relative changes, not absolute basal levels easily.[6][10] |
| In Vivo Microdialysis | Minutes[4][11] | Millimeter scale (probe size)[4] | Low femtomole range[12] | Absolute Concentration | In vivo (freely moving animals)[13] | Measures absolute basal and stimulated concentrations of multiple analytes.[2][12] | Low temporal and spatial resolution; tissue damage from probe implantation can affect measurements.[4][14] |
| Constant Potential Amperometry | Milliseconds[4] | Micrometer scale[15] | High (can detect quantal release)[4] | Relative | In vitro, ex vivo[15] | Sufficiently rapid to detect single-vesicle fusion events ("quantal" release).[4][15] | Limited chemical selectivity compared to FSCV.[4] |
| Genetically Encoded Sensors (e.g., GRAB-DA) | Milliseconds to seconds[4] | Cellular/sub-cellular[4] | High (nM range)[4] | Relative (fluorescence change) | In vivo, in vitro (cultured neurons)[4] | Cell-type specific targeting; high sensitivity and spatial resolution.[4] | May have complex pharmacology (e.g., responsiveness to other neurotransmitters like norepinephrine).[4] |
| Positron Emission Tomography (PET) | Minutes[16] | Millimeter scale[17] | Indirect (receptor occupancy) | Indirect (ligand displacement) | Human and animal studies in vivo[16][17] | Non-invasive technique applicable to human subjects.[16] | Indirect measurement of dopamine release; low spatial and temporal resolution.[16][17] |
| Cell-Based Luminescence Assay (e.g., PC12 cells) | Seconds to minutes[18] | Well-based (population average) | Qualitative to semi-quantitative | Relative (luminescence) | In vitro (high-throughput screening)[18] | High-throughput, cost-effective for screening compound libraries.[18] | Uses a cell line model, which may not fully replicate neuronal physiology.[18] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis with HPLC-ECD
This protocol details the measurement of extracellular dopamine in the striatum of a freely moving rat, a common application for assessing the effects of pharmacological agents on the dopaminergic system.[3][12]
Objective: To quantify basal and pharmacologically-induced changes in absolute extracellular dopamine concentrations.
Workflow Diagram:
Caption: Workflow for in vivo microdialysis from surgery to data analysis.
Materials:
-
Animals: Male Wistar rats (250-300 g).[3]
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools.
-
Microdialysis Components: Guide cannula, microdialysis probes (2-4 mm membrane, 6-20 kDa MWCO), microinfusion pump, fraction collector.[3]
-
Reagents: Artificial cerebrospinal fluid (aCSF), dopamine standards, mobile phase for HPLC.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[12]
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., striatum).
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.[12]
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving animal bowl.
-
Gently insert the microdialysis probe through the guide cannula into the striatum.[3]
-
Connect the probe inlet to the microinfusion pump and begin perfusing with aCSF at a constant flow rate (e.g., 1-2 µL/min).[3]
-
Connect the probe outlet to a refrigerated fraction collector.
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline.[3]
-
-
Sample Collection:
-
Dopamine Quantification (HPLC-ECD):
-
Inject a portion of the dialysate (e.g., 10 µL) directly into the HPLC system.[12]
-
Separate dopamine from other components using a reverse-phase C18 column.[12][14] The mobile phase typically consists of a phosphate buffer, an ion-pairing agent, and methanol.[12][14]
-
Detect dopamine using an electrochemical detector set at an appropriate oxidative potential.
-
Generate a standard curve using known concentrations of dopamine to quantify the amount in each sample.[12]
-
-
Data Analysis:
-
Calculate the basal dopamine concentration by averaging the values from the pre-injection samples.[12]
-
Express the post-injection dopamine levels as a percentage of the basal level for each animal to normalize the data.[12]
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of any observed changes.[12]
-
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
This protocol describes the use of FSCV to detect electrically-evoked dopamine release in ex vivo brain slices, providing high temporal resolution to study release and reuptake kinetics.[9][19]
Objective: To measure rapid, transient changes in dopamine concentration following neuronal stimulation.
Workflow Diagram:
Caption: Workflow for ex vivo Fast-Scan Cyclic Voltammetry (FSCV).
Materials:
-
Equipment: Vibratome, recording chamber, micromanipulators, stimulator, FSCV data acquisition system (e.g., TarHeel CV).
-
Electrodes: Carbon-fiber microelectrode (recording), Ag/AgCl reference electrode, bipolar stimulating electrode.
-
Reagents: Sucrose-based cutting solution, artificial cerebrospinal fluid (aCSF), dopamine standards for calibration.
Methodology:
-
Electrode Fabrication:
-
Fabricate a carbon-fiber microelectrode by aspirating a single carbon fiber (5-7 µm diameter) into a glass capillary and pulling it to a fine tip using a micropipette puller.
-
Cut the fiber to expose a specific length (e.g., 50-100 µm).
-
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with heated (32-34°C), oxygenated aCSF.
-
Using micromanipulators, position the carbon-fiber recording electrode and the bipolar stimulating electrode within the nucleus accumbens.[19]
-
Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back to -0.4 V) to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and a frequency of 10 Hz.[6][8]
-
-
Data Acquisition and Analysis:
-
Apply a brief electrical pulse (e.g., 1-4 ms) via the stimulating electrode to evoke dopamine release.
-
The FSCV system records the resulting current. The data is processed by subtracting the background current (average of scans before stimulation) from the scans after stimulation.[7]
-
The resulting background-subtracted cyclic voltammogram (CV) will have a characteristic shape for dopamine, with an oxidation peak at ~+0.6 V and a reduction peak at ~-0.2 V.[7]
-
Data is often visualized as a color plot, showing current changes over time and applied potential.
-
The current at the oxidation peak is proportional to the dopamine concentration. Calibrate the electrode with known dopamine concentrations to quantify the signal.
-
Analyze the release and reuptake phases of the dopamine transient, often using Michaelis-Menten kinetics.[19]
-
Dopamine Release Signaling Pathway
Dopamine release is a tightly regulated process initiated by the arrival of an action potential at the presynaptic terminal. This leads to calcium influx and subsequent fusion of dopamine-containing vesicles with the plasma membrane.
Caption: Key steps in presynaptic dopamine release and synaptic signaling.
Pathway Description:
-
An action potential depolarizes the presynaptic terminal.
-
This depolarization opens voltage-gated calcium channels (CaV2, CaV3, and CaV1 types are known to contribute).[2]
-
The influx of Ca²⁺ acts as a crucial second messenger.
-
Elevated intracellular Ca²⁺ triggers the fusion of synaptic vesicles containing dopamine with the presynaptic membrane, a process known as exocytosis.[2]
-
Dopamine is released into the synaptic cleft.
-
In the cleft, dopamine can bind to postsynaptic D1-like (D1, D5) or D2-like (D2, D3, D4) receptors, initiating downstream signaling cascades in the postsynaptic neuron.[20][21]
-
Dopamine signaling is terminated by its reuptake from the synaptic cleft back into the presynaptic neuron via the dopamine transporter (DAT).[20]
-
Dopamine can also bind to presynaptic D2 autoreceptors, which provide a negative feedback mechanism to inhibit further dopamine synthesis and release.[3]
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing Neurotransmitter Secretion at Individual Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 9. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress in Quantitatively Monitoring Vesicular Neurotransmitter Release and Storage With Micro/Nanoelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of dopamine neurotransmission in “real time” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors [mdpi.com]
- 19. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
Application of 3-Hydroxytyramine Hydrobromide in Neuroblastoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytyramine hydrobromide, a salt of the neurotransmitter dopamine, has emerged as a molecule of interest in neuroblastoma research. Neuroblastoma, a common pediatric cancer originating from neural crest cells, often exhibits characteristics of catecholaminergic neurons. This shared lineage provides a rationale for investigating the therapeutic potential of dopamine and its derivatives. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for in vitro neuroblastoma studies.
Application Notes
This compound serves as a pro-apoptotic and cytotoxic agent against various neuroblastoma cell lines. Its mechanism of action is multifaceted, primarily revolving around the induction of oxidative stress and the activation of specific signaling pathways that lead to programmed cell death.
Mechanism of Action:
-
Oxidative Stress: Dopamine can auto-oxidize, leading to the generation of reactive oxygen species (ROS) and dopamine quinones.[1][2] This increase in intracellular ROS disrupts cellular homeostasis and triggers apoptotic pathways.[1][3]
-
JNK/Caspase Pathway Activation: The oxidative stress induced by dopamine can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn activates executioner caspases, such as caspase-3, culminating in apoptosis.[3][4]
-
G Protein-Mediated Signaling: In some neuroblastoma cell lines, high concentrations of dopamine can trigger cell death through G protein (Gs)/cAMP/PKA signaling pathways.[5][6]
-
Dopamine Transporter (DAT) Mediated Uptake: The uptake of dopamine into neuroblastoma cells via the dopamine transporter is a critical step for its cytotoxic effects. Inhibiting DAT can reduce dopamine-induced toxicity.[7]
Experimental Considerations:
-
Cell Line Selection: The sensitivity of neuroblastoma cell lines to this compound can vary. Commonly used cell lines in these studies include SH-SY5Y, SK-N-MC, and NMB.[3][5][7]
-
Concentration and Time Dependence: The cytotoxic effects of this compound are both concentration- and time-dependent.[8] Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.
-
Solubility and Stability: this compound is soluble in aqueous solutions. However, it is prone to oxidation. Freshly prepared solutions should be used for all experiments.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on neuroblastoma cell lines as reported in the literature.
Table 1: Effect of this compound on Neuroblastoma Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | Percent Cell Viability Reduction | Reference |
| SH-SY5Y | 300 | 24 | 30.7% | [3] |
| SH-SY5Y | 500 | 24 | 54.1% | [3] |
| SK-N-MC | 50-100 | 48 | Significant Cell Death | [5][6] |
Table 2: Induction of Apoptosis by this compound in SH-SY5Y Cells
| Concentration (µM) | Incubation Time (hours) | Apoptotic Effect | Reference |
| 300 | 24 | 24.1% increase in late apoptotic cells | [3] |
| 500 | 24 | Marked increase in apoptotic cells | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on neuroblastoma cells.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound solution (freshly prepared in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 300, 400, 500 µM). Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Neuroblastoma cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[12]
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture and treat neuroblastoma cells with this compound as desired.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[7]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 5-15 minutes on ice.[7][12]
-
TUNEL Staining: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[7][12]
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst 33342 for 10-15 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto slides, and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated neuroblastoma cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[13][14]
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysate Preparation: After treatment with this compound, harvest the cells and prepare cell lysates according to the manufacturer's protocol of the assay kit.[15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the caspase-3 substrate to each well.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assay).[13][14]
-
Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key apoptosis-regulating proteins, such as Bcl-2 and Bax.
Materials:
-
Treated and untreated neuroblastoma cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for studying the effects of this compound in neuroblastoma research.
Caption: Dopamine-induced apoptosis signaling pathway in neuroblastoma cells.
Caption: General experimental workflow for neuroblastoma research.
Caption: Gs-protein coupled receptor signaling in neuroblastoma.
References
- 1. Dopamine- and L-beta-3,4-dihydroxyphenylalanine hydrochloride (L-Dopa)-induced cytotoxicity towards catecholaminergic neuroblastoma SH-SY5Y cells. Effects of oxidative stress and antioxidative factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic and adrenergic toxicities on SK-N-MC human neuroblastoma cells are mediated through G protein signaling and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Extracellular dopamine induces the oxidative toxicity of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-Hydroxytyramine Hydrobromide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxytyramine hydrobromide (also known as dopamine hydrochloride) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning pink/brown. What is happening?
A1: The color change in your this compound solution is a visual indicator of oxidation. 3-Hydroxytyramine is a catecholamine and is highly susceptible to oxidation, especially in neutral or alkaline aqueous solutions exposed to oxygen. The initial oxidation product is dopamine quinone, which can then undergo further reactions, including cyclization to form aminochrome (which has a pinkish hue) and subsequent polymerization into melanin-like pigments (brown/black).[1][2]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by the following factors:
-
pH: This is the most critical factor. Acidic pH (ideally below 5.6) significantly enhances stability, while neutral to alkaline pH promotes rapid oxidation.[3]
-
Oxygen: The presence of dissolved oxygen is a key driver of oxidation.
-
Light: Exposure to light can accelerate the degradation process.
-
Temperature: Higher temperatures increase the rate of degradation.
-
Metal Ions: The presence of metal ions, such as Fe³⁺, can catalyze the oxidation of dopamine.[4]
Q3: What is the optimal pH for storing this compound solutions?
A3: The optimal pH for storing this compound solutions is in the acidic range. A pH of around 4.0-5.5 is often recommended for aqueous solutions of dopamine hydrochloride.[5] At a pH below 5, the autoxidation process is significantly slowed down.[3]
Q4: How can I prevent the oxidation of my this compound solution?
A4: To prevent oxidation, you can implement the following strategies:
-
pH Adjustment: Prepare and store your solutions in an acidic buffer (e.g., using 0.1 M perchloric acid or a citrate buffer with a pH below 5.6).[3]
-
Use of Antioxidants: Add antioxidants such as ascorbic acid or glutathione (GSH) to your solution.[4][6]
-
Use of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Deoxygenation: Prepare solutions using deoxygenated water and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in foil.
-
Low Temperature Storage: Store your solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C).
Q5: For how long can I store my this compound solution?
A5: The storage duration depends heavily on the storage conditions (pH, temperature, presence of antioxidants, etc.). For short-term use (within a day), refrigeration at 2-8°C in an acidic, antioxidant-containing solution is often sufficient. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. It is always best to prepare fresh solutions for critical experiments. If storing, it is advisable to perform a stability test to determine the degradation rate under your specific storage conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution discoloration (pink, brown, or black) | Oxidation of 3-Hydroxytyramine. | 1. Check the pH of your solution; it should be acidic (pH < 5.6).[3] 2. Ensure the solution is protected from light. 3. Prepare fresh solutions using deoxygenated water. 4. Add an antioxidant like ascorbic acid or glutathione.[4][6] 5. Discard the discolored solution and prepare a fresh batch. |
| Loss of potency or inconsistent experimental results | Degradation of 3-Hydroxytyramine due to improper storage or handling. | 1. Verify the pH and storage temperature of your stock and working solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions for each experiment. 4. Perform a stability-indicating HPLC analysis to quantify the concentration of 3-Hydroxytyramine in your solution. |
| Precipitate formation in the solution | The solution may be too concentrated, or the pH may have shifted, affecting solubility. | 1. Ensure the concentration is within the solubility limits for the chosen solvent and pH. 2. Check and adjust the pH of the solution. 3. Gently warm the solution to aid in redissolving the precipitate, but be mindful that heat can accelerate degradation. |
Quantitative Data on Stability
Table 1: Effect of pH on the Half-life of Dopamine in Aqueous Solution
| pH | Half-life (t₁/₂) |
| 7.1 | 19.7 minutes |
| 8.0 | 18.8 seconds |
Data extrapolated from a study on dopamine autoxidation kinetics, highlighting the dramatic decrease in stability with increasing pH.[7]
Table 2: Effect of Antioxidants on Dopamine Stability
| Antioxidant | Concentration | Storage Condition | % Dopamine Remaining after 14 days |
| None | - | 37°C in cell culture media | 0% |
| Glutathione (GSH) | 20 mM | 37°C in cell culture media | 72.9% ± 3.32% |
This table demonstrates the significant protective effect of glutathione on dopamine stability even at physiological temperature.[6]
Table 3: Effect of Ascorbic Acid on Dopamine Stability in a Mixture of Ringer's Solution and aCSF at Ambient Temperature
| Additive(s) | % Dopamine Remaining after 24 hours | % Dopamine Remaining after 7 days |
| None | Degraded | Degraded |
| Ascorbic Acid (90 µg/mL) | Protected | Partially Protected |
| Ascorbic Acid (900 µg/mL) | Protected | Partially Protected |
| EDTA (100 µg/mL) | Not stable | Not stable |
| Acetic Acid (1%) | Stabilized | Not specified |
| Ascorbic Acid (90 µg/mL) + EDTA (100 µg/mL) + Acetic Acid (1%) | Stabilized | Stabilized |
This table illustrates the enhanced stabilizing effect of a combination of an antioxidant, a chelating agent, and an acidic environment.[8]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Materials:
-
This compound powder
-
Deionized water (or appropriate buffer)
-
Ascorbic acid (optional, as antioxidant)
-
EDTA (optional, as chelating agent)
-
Hydrochloric acid or other suitable acid for pH adjustment
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Deoxygenate the deionized water or buffer by bubbling with an inert gas for at least 30 minutes.
-
Weigh the desired amount of this compound powder.
-
If using, dissolve the antioxidant (e.g., ascorbic acid to a final concentration of 0.1-1 mM) and/or chelating agent (e.g., EDTA to a final concentration of 0.1 mM) in the deoxygenated solvent.
-
Dissolve the this compound powder in the solvent.
-
Adjust the pH of the solution to the desired acidic range (e.g., pH 4-5) using hydrochloric acid.
-
Filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., amber vial).
-
Flush the headspace of the container with an inert gas before sealing.
-
Store the solution at the appropriate temperature (2-8°C for short-term, or frozen for long-term).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrumentation and application.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10][11]
-
Mobile Phase: 50 mM potassium dihydrogen phosphate buffer, with the pH adjusted to 2.3 with phosphoric acid.[9][10][11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or a stabilized acidic solution. Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to 3-Hydroxytyramine based on its retention time compared to the standard.
-
Integrate the peak area of 3-Hydroxytyramine in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 3-Hydroxytyramine in the samples by interpolating their peak areas on the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
-
Visualizations
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Simplified oxidative degradation pathway of 3-Hydroxytyramine (Dopamine) in aqueous solution.
References
- 1. Frontiers | The Role of the Dopamine Melanin Pathway in the Ontogeny of Elytral Melanization in Harmonia axyridis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Eurasian Journal of Biological and Chemical Sciences » Submission » A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions [dergipark.org.tr]
Solubility of 3-Hydroxytyramine hydrobromide in different lab solvents
This technical support center provides guidance on the solubility of 3-Hydroxytyramine hydrobromide and related salts in common laboratory solvents. It includes frequently asked questions, troubleshooting advice for solubility issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and 3-Hydroxytyramine hydrochloride (Dopamine hydrochloride)?
3-Hydroxytyramine is the chemical name for dopamine. The hydrobromide and hydrochloride are different salt forms of this compound. While the core molecule (dopamine) is the same, the salt form can influence physical properties such as solubility. Dopamine hydrochloride is the more commonly used and commercially available salt, and therefore, most of the available solubility data is for this form.
Q2: Where can I find solubility data for this compound?
Q3: What is the solubility of 3-Hydroxytyramine hydrochloride (Dopamine hydrochloride) in common lab solvents?
The solubility of 3-Hydroxytyramine hydrochloride is summarized in the table below. Please note that these values are approximate and can be affected by temperature, pH, and the purity of the compound and solvent.
| Solvent | Solubility (approx.) | Notes |
| Water | Freely soluble[1][2][3]; ~100 mM[4] | The pH of a 1.0 g in 50 mL water solution is between 4.0 and 5.5. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL[5] | Aqueous solutions are not recommended for storage for more than one day. |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[5]; ~38 mg/mL; ~100 mM[4] | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | ~30 mg/mL[5] | Another organic solvent suitable for stock solutions. |
| Ethanol | ~1 mg/mL[5] | Sparingly soluble. |
| Methanol | Soluble[1] | Soluble. |
| Ether | Insoluble[1] | |
| Chloroform | Insoluble[1] | |
| Benzene | Insoluble[1] | |
| Toluene | Insoluble[1] |
Q4: My 3-Hydroxytyramine salt is not dissolving as expected. What should I do?
Please refer to the Troubleshooting Guide below for potential solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in an aqueous buffer. | Incorrect pH: The solubility of 3-Hydroxytyramine salts can be pH-dependent. | Adjust the pH of the buffer. Dopamine hydrochloride is more soluble in acidic to neutral solutions. |
| Low Temperature: Solubility often decreases at lower temperatures. | Gently warm the solution. However, be cautious as excessive heat can degrade the compound. | |
| Precipitate forms when diluting a stock solution. | Solvent Mismatch: The compound may be soluble in the stock solvent (e.g., DMSO) but not in the aqueous buffer it is being diluted into. | Increase the volume of the aqueous buffer to lower the final concentration of the compound. Ensure the final concentration of the organic solvent is low enough not to affect your experiment. |
| Solution appears cloudy or colored. | Degradation: 3-Hydroxytyramine and its salts can oxidize, especially in solution when exposed to air and light, leading to discoloration and potential precipitation. | Prepare fresh solutions before use. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Store stock solutions at low temperatures and protected from light. |
| Inconsistent solubility between batches. | Purity and Hydration: The purity and water content of the solid compound can vary between batches, affecting solubility. | Refer to the Certificate of Analysis for the specific batch for information on purity and composition. |
Experimental Protocols
Protocol 1: Qualitative Determination of Solubility
This method provides a quick assessment of solubility in various solvents.
Materials:
-
3-Hydroxytyramine salt (hydrobromide or hydrochloride)
-
Selection of solvents (e.g., water, ethanol, DMSO)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of the 3-Hydroxytyramine salt to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol 2: Quantitative Determination of Solubility (UV-Vis Spectrophotometry)
This protocol allows for a more precise measurement of solubility. A UV-Vis spectrophotometer is required.
Materials:
-
3-Hydroxytyramine salt
-
Chosen solvent
-
UV-Vis Spectrophotometer and cuvettes
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (0.22 µm)
Procedure:
Part A: Preparation of a Standard Curve
-
Prepare a stock solution of the 3-Hydroxytyramine salt in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, create a series of dilutions to generate a standard curve (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for dopamine (approximately 280 nm).
-
Plot a graph of absorbance versus concentration to create a standard curve and determine the linear regression equation.
Part B: Preparation of a Saturated Solution
-
Add an excess amount of the 3-Hydroxytyramine salt to a known volume of the solvent in a flask (e.g., 20 mg in 2 mL).
-
Seal the flask and stir the mixture vigorously using a magnetic stirrer at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the solution to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
Part C: Concentration Determination
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the equation from the standard curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the solubility of the 3-Hydroxytyramine salt in the solvent at that temperature.
Visualizations
Dopamine Signaling Pathway
Dopamine exerts its effects by binding to G protein-coupled receptors (GPCRs) on the surface of neurons. These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors triggers distinct intracellular signaling cascades.
Caption: Simplified overview of the D1-like and D2-like dopamine receptor signaling pathways.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the solubility of a compound.
Caption: Logical workflow for determining the solubility of a laboratory chemical.
References
Technical Support Center: Troubleshooting Dopamine Hydrochloride Enzymatic Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common interferences and issues encountered during dopamine hydrochloride enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why are my dopamine readings unexpectedly low or showing negative interference?
There are several potential causes for lower-than-expected dopamine readings in enzymatic assays. The most common reasons involve interference from other substances in your sample or issues with the assay components themselves.
Troubleshooting Steps:
-
Review Assay Components: Ensure all reagents, especially the chromophore-generating compounds and enzymes like peroxidase, are within their expiration dates and have been stored correctly.[1]
-
Sample Matrix Evaluation: The biological matrix of your sample can contain endogenous interfering substances. Consider running a matrix-matched standard curve or performing a spike and recovery experiment to assess matrix effects.[2]
-
Check for Common Interferences: Several compounds are known to interfere with peroxidase-based enzymatic assays for dopamine. See the table below for a summary of common interferents.
Q2: What are the most common substances that interfere with dopamine enzymatic assays?
Interference can arise from structurally similar molecules, reducing agents, or compounds that react with the assay's enzymatic components.
Common Interfering Substances:
| Interfering Substance | Mechanism of Interference | Assay Type Affected |
| Dobutamine | Rapidly oxidized by peroxide in the presence of peroxidase, depleting the peroxide needed for chromophore generation.[3][4] | Peroxidase-based assays |
| 4-Aminophenazone | Reacts with dopamine in the presence of peroxide and peroxidase to form a novel quinone-imine dye with a lower absorptivity at the measurement wavelength, leading to negative interference.[3][4][5] | Peroxidase-based assays using this chromogen |
| Ascorbic Acid (Vitamin C) | A strong reducing agent that can interfere with assays by depleting peroxide or reacting with the generated chromophore.[4][6] Its concentration in cell culture media can decrease over time.[7] | Peroxidase-based and some electrochemical assays |
| Uric Acid | Can be oxidized at similar potentials to dopamine, causing overlapping voltammetric responses in electrochemical assays.[6][8] It can also interfere with some enzymatic assays.[4] | Electrochemical and some enzymatic assays |
| Epinephrine & Norepinephrine | Structurally similar to dopamine, these catecholamines can also be oxidized at similar potentials, leading to interference in electrochemical methods.[6][8] | Electrochemical assays |
| Acetaminophen | Can act as a reducing agent and interfere with methods that use horseradish peroxidase to generate dyes.[4] | Peroxidase-based assays |
Q3: How can I mitigate interference from ascorbic acid in my dopamine assay?
Ascorbic acid is a prevalent interferent due to its strong reducing properties. Several strategies can be employed to minimize its impact.
Mitigation Strategies:
-
Enzymatic Degradation: Pre-treat samples with ascorbate oxidase to specifically degrade ascorbic acid before the dopamine assay.
-
Electrode Modification (for electrochemical assays): Utilize modified electrodes with permselective membranes or polymer films (e.g., Nafion) to repel negatively charged ascorbate ions.[6]
-
pH Optimization: Adjusting the pH of the reaction buffer can sometimes help to minimize the interference from ascorbic acid.
-
Baseline Correction: In some electrochemical methods, baseline correction techniques can help to distinguish the dopamine signal from that of interfering species.[9]
Q4: My standard curve is not linear. What could be the cause?
A non-linear standard curve can result from several factors, from improper reagent preparation to reaching the limits of the assay's detection range.
Troubleshooting a Non-Linear Standard Curve:
-
Reagent Preparation: Ensure that all standards and reagents were prepared accurately and are not expired.[1] Inaccuracies in serial dilutions are a common source of error.
-
Assay Range: The concentrations of your standards may fall outside the linear range of the assay. Try using a narrower range of concentrations.
-
Incubation Times and Temperatures: Inconsistent incubation times or temperatures can affect the rate of the enzymatic reaction and lead to variability.[1][10]
-
Instrument Settings: Verify that the plate reader is set to the correct wavelength for the chromophore being measured.[1]
Troubleshooting Workflows & Methodologies
General Troubleshooting Workflow for Unexpected Results
If you encounter unexpected results, a systematic approach can help identify the root cause. The following workflow provides a logical sequence of steps to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting common issues in enzymatic assays.
Mechanism of Dopamine Interference in Peroxidase Assays with 4-Aminophenazone
This diagram illustrates how dopamine can interfere in enzymatic assays that utilize 4-aminophenazone for colorimetric detection, leading to a decreased signal.
Caption: The reaction pathway showing dopamine interference in peroxidase-based assays.
Experimental Protocols
Protocol: Spike and Recovery for Interference Assessment
This experiment helps determine if substances in the sample matrix are interfering with the assay.
-
Sample Preparation: Prepare at least two aliquots of your biological sample.
-
Spiking:
-
To one aliquot ("spiked sample"), add a known concentration of dopamine hydrochloride standard. The concentration should be within the linear range of your assay.
-
To the other aliquot ("unspiked sample"), add an equal volume of the same buffer used to dissolve the dopamine standard.
-
-
Assay: Perform the enzymatic assay on both the spiked and unspiked samples, as well as on the dopamine standard alone (in assay buffer).
-
Calculation:
-
Calculate the concentration of dopamine in the spiked and unspiked samples using your standard curve.
-
Determine the "recovered" concentration by subtracting the concentration of the unspiked sample from the spiked sample.
-
Calculate the percent recovery: % Recovery = (Recovered Concentration / Known Spiked Concentration) * 100
-
-
Interpretation: A recovery rate significantly different from 100% (e.g., <80% or >120%) suggests the presence of interfering substances in your sample matrix.
Protocol: Serial Dilution for Matrix Effect Evaluation
This method can help to mitigate the effect of interfering substances.
-
Sample Preparation: Create a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the assay buffer.
-
Assay: Run the enzymatic assay on each dilution.
-
Calculation: Determine the dopamine concentration for each dilution using the standard curve.
-
Analysis: Multiply the measured concentration of each dilution by its corresponding dilution factor.
-
Interpretation: If the calculated concentrations are consistent across the different dilutions, it suggests that the interference has been sufficiently diluted out. If the concentrations vary significantly, a matrix effect is likely present.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Colorimetric Studies for the Detection of Dopamine Using Vanillin – Oriental Journal of Chemistry [orientjchem.org]
- 3. Mechanisms of dopamine and dobutamine interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Dopamine infusion at typical infusion rates does not cause interference on plasma creatinine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Sensor for Dopamine Detection Based on the CRISPR/Cas12 System [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 3-Hydroxytyramine Hydrobromide Concentration for Neurotoxicity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxytyramine hydrobromide (also known as Dopamine hydrochloride) in neurotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in neurotoxicity studies?
A1: this compound (CAS 62-31-7) is the hydrobromide salt of 3-Hydroxytyramine, a major catecholamine neurotransmitter.[1] In research, it is often referred to as Dopamine hydrochloride.[1] The concentration of this compound is critical because it can induce neurotoxic effects, and understanding the dose-response relationship is essential for elucidating mechanisms of neurodegeneration and for the development of neuroprotective strategies. Both excessive and insufficient concentrations can lead to misleading results in in vitro assays.
Q2: What are the recommended neuronal cell lines for studying this compound neurotoxicity?
A2: The most commonly used and well-characterized catecholaminergic cell lines for studying dopamine metabolism and neurotoxicity are the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 cell lines.[2] These cells express key dopaminergic markers, such as the dopamine transporter (DAT) and tyrosine hydroxylase (TH), making them suitable models to investigate the mechanisms of neurotoxicity mediated by the dopaminergic system.[3][4] Human embryonic stem cell (hESC)-derived dopaminergic neurons are also valuable for providing a model that may more accurately represent in vivo human neurons.[5]
Q3: What is a good starting concentration range for this compound in neurotoxicity assays?
A3: Based on published studies, a good starting point for SH-SY5Y cells is in the micromolar (µM) range. Toxic effects have been observed to start at concentrations as low as 125 µM and become significant at around 400 µM with a 24-hour exposure.[3][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and cell line. A typical approach is to test a range of concentrations in half-log increments.
Q4: What are the primary mechanisms of this compound-induced neurotoxicity?
A4: A primary mechanism of dopamine-induced neurotoxicity is the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7] The metabolism of dopamine can lead to the production of hydrogen peroxide, which can be converted to more toxic hydroxyl radicals.[7] This oxidative stress can lead to cellular damage and apoptosis. Additionally, inhibition of the proteasome has been observed following dopamine exposure in SH-SY5Y cells.[6]
Q5: Are there any specific handling and storage recommendations for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[8] For experimental use, it is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at varying concentrations.[9] It is advisable to prepare fresh solutions for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable neurotoxicity even at high concentrations. | - Cell line is not sensitive to dopamine-induced toxicity. - Compound has degraded. - Insufficient incubation time. | - Confirm that your cell line expresses the dopamine transporter (DAT) for uptake. SH-SY5Y and PC12 cells are recommended.[2][3][4] - Prepare fresh solutions of this compound for each experiment. - Increase the incubation time (e.g., 24 to 48 hours). |
| High variability between replicate wells. | - Uneven cell seeding. - Inconsistent compound concentration across wells. - Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Mix the compound solution thoroughly before and during aliquoting. - Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Compound precipitates in the culture medium. | - The concentration exceeds the solubility limit in the medium. - Interaction with components of the serum or medium. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells.[9] - Test solubility in a small volume of medium before preparing the full volume. |
| Unexpected or inconsistent assay results (MTT, LDH, ROS). | - Interference of the compound with the assay reagents. - Cell confluency is too high or too low. - Contamination of cell cultures. | - Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. - Optimize cell seeding density to ensure they are in the exponential growth phase during the experiment. - Regularly check cell cultures for signs of contamination. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound (Dopamine hydrochloride) and related compounds used in in vitro neurotoxicity studies.
| Cell Line | Compound | Concentration Range | Incubation Time | Observed Effect | Reference |
| SH-SY5Y | Dopamine | 0 - 400 µM | 24 hours | Dose-dependent decrease in cell viability, significant at 400 µM. | [6] |
| Differentiated SH-SY5Y | 3,4-MDPHP (cathinone) | 125 - 1000 µM | 24 hours | Toxic effects started at 125 µM, with a 72% decrease in viability at 1000 µM. | [3] |
| PC12 | Rotenone (induces dopamine oxidation) | 1 µM | 12 - 48 hours | Increased protein modification by dopamine and its metabolites. | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the metabolic activity of neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or PC12)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reagent from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
ROS Detection Assay
This protocol uses a fluorescent probe to measure the intracellular levels of reactive oxygen species (ROS).
Materials:
-
Neuronal cells
-
96-well black, clear-bottom cell culture plates
-
This compound
-
ROS detection assay kit (containing a fluorescent probe like DCFH-DA)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a black, clear-bottom plate.
-
Probe Loading: After treatment, remove the medium and wash the cells with PBS. Add the fluorescent probe solution (e.g., DCFH-DA) diluted in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound-induced neurotoxicity.
References
- 1. scbt.com [scbt.com]
- 2. Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Re-Cloning the N27 Dopamine Cell Line to Improve a Cell Culture Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 5. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine- and L-beta-3,4-dihydroxyphenylalanine hydrochloride (L-Dopa)-induced cytotoxicity towards catecholaminergic neuroblastoma SH-SY5Y cells. Effects of oxidative stress and antioxidative factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scispace.com [scispace.com]
Preventing auto-oxidation of 3-Hydroxytyramine hydrobromide in experiments
Technical Support Center: 3-Hydroxytyramine Hydrobromide
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound (dopamine hydrobromide) in experimental settings. It focuses on preventing auto-oxidation to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Hydroxytyramine (dopamine) solution changing color to pink, brown, or black?
A1: The color change is a visual indicator of auto-oxidation. 3-Hydroxytyramine is a catecholamine, which is highly susceptible to oxidation when dissolved in aqueous solutions, especially at neutral or alkaline pH.[1][2] The compound oxidizes into dopamine quinones, which then polymerize to form polydopamine (PDA), a dark-colored pigment.[3] This process not only changes the solution's color but also inactivates the compound and can produce cytotoxic byproducts.[3][4]
Q2: What key factors accelerate the auto-oxidation process?
A2: Several factors can significantly speed up the degradation of 3-Hydroxytyramine in solution:
-
Presence of Oxygen: Dissolved oxygen is the primary oxidizing agent.[1][3]
-
Alkaline or Neutral pH: The rate of oxidation increases significantly in solutions with a neutral or basic pH. Dopamine is most stable in acidic conditions (pH < 3).[1][2][5]
-
Metal Ions: Trace amounts of redox-active metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), act as catalysts for the oxidation reaction.[6][7]
-
Light Exposure: Light can provide the energy to promote oxidative reactions.[8]
Q3: How can I effectively prevent or minimize the auto-oxidation of my dopamine solutions?
A3: A multi-pronged approach is most effective. This involves removing catalysts and adding protective agents to the solution. Key strategies include:
-
Acidification: Preparing your solution in an acidic buffer (e.g., using 0.1 N HCl or 1% acetic acid) is a highly effective method.[2][5][6]
-
Using Antioxidants: Add a reducing agent like Ascorbic Acid or Glutathione (GSH) to the buffer before dissolving the dopamine.[9][10]
-
Using Chelating Agents: Incorporate a chelator like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that catalyze oxidation.[6][7][10]
-
Deoxygenating Solutions: Purging your buffer with an inert gas, such as nitrogen or argon, before use can remove dissolved oxygen, a key component of the oxidation reaction.[3][9]
-
Protection from Light: Store solutions in amber vials or cover them with foil to prevent light-induced degradation.[8][11]
Q4: Which stabilizing agent should I choose for my experiment?
A4: The choice depends on your experimental model.
-
For cell-based in vitro studies: A combination of a metal chelator (EDTA) and a cytocompatible antioxidant like Ascorbic Acid or Glutathione (GSH) is highly recommended.[6][9] This combination effectively prevents oxidation while minimizing toxicity to the cells.
-
For chemical synthesis or non-biological assays: Stronger reducing agents or acidic conditions can be used without concern for cytotoxicity.
-
For in vivo microdialysis: A combination of ascorbic acid, EDTA, and acetic acid has been shown to substantially slow the rate of dopamine degradation.[6]
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown within minutes or hours of preparation. | 1. The pH of the aqueous solution is neutral or alkaline.2. The buffer contains dissolved oxygen.3. Trace metal ion contamination in the buffer or glassware. | 1. Prepare a fresh solution using an acidic buffer (pH < 4).2. Use a deoxygenated buffer (purged with N₂ or Argon).3. Add a chelating agent like EDTA (e.g., 100 µg/mL) to the buffer before adding dopamine.[6]4. Add an antioxidant like ascorbic acid (e.g., 90 µg/mL).[6] |
| Inconsistent or non-reproducible experimental results. | 1. The concentration of active dopamine is decreasing over the course of the experiment due to oxidation.2. Oxidative byproducts are interfering with the assay or causing cytotoxicity.[3] | 1. Always prepare dopamine solutions fresh just before administration.[12]2. Implement a stabilization protocol for all experiments (see protocol below).3. Store stock solutions properly (frozen, protected from light) and use aliquots to avoid repeated freeze-thaw cycles.[11] |
| Loss of compound effectiveness in longer-term (e.g., >1 hour) cell culture experiments. | The initial antioxidant concentration is depleted over time, allowing oxidation to begin. | 1. Use a proven combination of stabilizers (e.g., EDTA and ascorbic acid) to prolong stability.[6]2. For very long experiments, consider methodologies that involve continuous perfusion or periodic replacement of the medium containing dopamine. |
Quantitative Data Summary
The table below summarizes common agents used to stabilize 3-Hydroxytyramine solutions, based on published literature.
| Agent | Mechanism of Action | Typical Concentration | Suitability & Notes |
| Ascorbic Acid | Antioxidant (Reducing Agent) | 90 µg/mL | Gold standard for in vitro studies; can also act as a cofactor for certain enzymes.[6][9][13] |
| EDTA | Metal Ion Chelator | 100 µg/mL | Highly effective at preventing metal-catalyzed oxidation; often used in combination with an antioxidant.[6][7][10] |
| Glutathione (GSH) | Antioxidant (Reducing Agent) | Not specified | High cytocompatibility, making it an excellent choice for cell-based assays.[3][9] |
| Acetic Acid | Acidification | 1% | Lowers pH to create a stable acidic environment.[6] |
| **Nitrogen Gas (N₂) ** | Inert Atmosphere | N/A | Removes dissolved oxygen from the solvent, directly preventing oxidation.[3][9] |
| Sodium Metabisulfite | Antioxidant | Not specified | Mentioned as a potent antioxidant, potentially more effective than ascorbic acid.[5] |
Key Experimental Protocols
Protocol for Preparing a Stabilized 3-Hydroxytyramine HBr Solution
This protocol integrates multiple strategies to maximize the stability of 3-Hydroxytyramine (dopamine) in an aqueous solution for typical in vitro experiments.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q)
-
Buffer of choice (e.g., PBS, HBSS)
-
Ascorbic acid
-
EDTA (disodium salt)
-
Hydrochloric acid (HCl) or Acetic Acid for pH adjustment
-
Nitrogen or Argon gas source
Procedure:
-
Prepare the Stabilizing Buffer: a. To your desired volume of high-purity water or buffer, add EDTA to a final concentration of 100 µg/mL.[6] Mix until fully dissolved. b. Add ascorbic acid to a final concentration of 90 µg/mL.[6] Mix until dissolved. c. Adjust the pH of the buffer to an acidic value (e.g., pH 3-4) using HCl or acetic acid. This is a critical step for stability.[5]
-
Deoxygenate the Buffer (Recommended): a. Purge the prepared buffer by bubbling nitrogen or argon gas through it for at least 15-20 minutes. This removes dissolved oxygen.[9]
-
Prepare the Dopamine Stock Solution: a. Weigh the required amount of this compound powder in a separate tube. b. Add the deoxygenated, stabilized buffer to the powder to achieve the desired final concentration. c. Vortex gently until the powder is completely dissolved. Prepare this solution immediately before use for best results.
-
Storage: a. If a stock solution must be stored, aliquot it into single-use, light-protecting (amber) tubes, flush the headspace with nitrogen gas, and store at -20°C or -80°C for up to a few weeks.[11] Avoid repeated freeze-thaw cycles.
Visualizations and Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of the stability of dopamine in aqueous solutions by high performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 3. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxytyramine | 51-61-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalrph.com [globalrph.com]
- 13. Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dopamine Detection by Fast-Scan Cyclic Voltammetry (FSCV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fast-scan cyclic voltammetry (FSCV) for dopamine detection. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Why is my baseline signal noisy or unstable?
A noisy or drifting baseline is a common issue in FSCV and can obscure the dopamine signal.
Potential Causes:
-
Electrode Instability: A new or improperly conditioned carbon-fiber microelectrode (CFME) can exhibit a drifting background current.[1]
-
Reference Electrode Issues: Fouling or polarization of the Ag/AgCl reference electrode can cause potential shifts and an unstable baseline.[1]
-
Electrical Noise: Interference from nearby equipment, improper grounding, or issues with the Faraday cage can introduce noise.[2]
-
Solution Contamination: Impurities in the buffer or artificial cerebrospinal fluid (aCSF) can contribute to a noisy signal.
-
Bubbles: Air bubbles in the flow cell or near the electrode surface can cause abrupt changes in the baseline.[2]
Troubleshooting Guide:
-
Ensure Proper Electrode Conditioning: New CFMEs require conditioning to achieve a stable background current. A common procedure involves cycling the electrode at an elevated frequency (e.g., 60 Hz) for at least 20 minutes in aCSF before switching to the standard 10 Hz for the experiment.[2]
-
Check the Reference Electrode: Ensure the Ag/AgCl reference electrode is properly chlorinated and has been soaking in the buffer solution to stabilize.[3] If fouling is suspected, gently clean the electrode or replace it.
-
Optimize Electrical Shielding: Verify that the Faraday cage is properly grounded and closed during recording. Turn off any unnecessary nearby electrical equipment.
-
Use High-Purity Solutions: Prepare all solutions with high-purity water and analytical grade reagents. Filter solutions before use to remove particulates.
-
Degas Solutions: Degas the buffer or aCSF to remove dissolved oxygen, which can contribute to background currents.[4]
-
Inspect for Bubbles: Carefully inspect the flow cell and the area around the electrode for any trapped air bubbles and remove them.
I am not detecting a dopamine signal. What should I do?
The absence of a detectable dopamine signal can be frustrating and may stem from several factors.
Potential Causes:
-
Electrode Fouling: Adsorption of proteins, oxidation byproducts, or other molecules onto the electrode surface can passivate it, preventing dopamine detection.[5]
-
Incorrect Waveform Parameters: The applied voltage waveform may not be optimized for dopamine detection. The standard triangular waveform for dopamine typically scans from -0.4 V to +1.3 V and back at 400 V/s.[4][6]
-
Low Dopamine Concentration: The concentration of dopamine in the sample may be below the detection limit of your system.
-
Electrode Placement: In tissue slice or in vivo experiments, the electrode may not be positioned correctly within the region of dopamine release.
-
Faulty Electrode: The carbon-fiber microelectrode may be broken or have a poor seal.
Troubleshooting Guide:
-
Visually Inspect the Electrode: Under a microscope, check the carbon fiber for any visible breaks or damage. Ensure the seal between the fiber and the glass capillary is intact.
-
Verify Waveform Parameters: Double-check the settings in your software to ensure the correct waveform for dopamine detection is being applied.[6]
-
Perform a Post-Experiment Calibration: After the experiment, calibrate the electrode with a known concentration of dopamine (e.g., 1-3 µM) to confirm its sensitivity.[2] If the electrode does not respond to a known standard, it is likely fouled or broken.
-
Optimize Electrode Placement: If working with tissue, ensure the electrode is placed in a region known for robust dopamine release and in close proximity to the stimulating electrode (typically 100-200 µm).[2]
-
Address Potential Fouling: If fouling is suspected, the electrode may need to be cleaned or replaced. For some types of fouling, applying an extended cleaning waveform can help recover sensitivity.[7]
Troubleshooting Workflow for No Dopamine Signal
Why are the oxidation and reduction peaks of my dopamine signal shifting?
Shifts in the peak potentials of the cyclic voltammogram (CV) for dopamine can complicate analyte identification and quantification.
Potential Causes:
-
Reference Electrode Drift: A change in the potential of the Ag/AgCl reference electrode is a common cause of peak shifting. This can be due to dechlorination or fouling.[1]
-
Changes in pH: The oxidation of dopamine is a pH-dependent process. A change in the local pH at the electrode surface will alter the peak potentials.
-
High Scan Rate: Increasing the scan rate can cause the oxidation and reduction peaks to shift to more extreme potentials due to slower electron transfer kinetics relative to the scan speed.[8]
-
Ohmic Drop: High resistance in the solution can lead to a potential drop, causing peaks to shift.[9]
Troubleshooting Guide:
-
Stabilize and Check the Reference Electrode: Ensure the reference electrode is stable before starting the experiment. If shifts occur during an experiment, check for fouling and consider replacing it for subsequent experiments.
-
Buffer the Solution: Use a well-buffered solution (e.g., PBS or aCSF) to maintain a stable pH.
-
Maintain a Consistent Scan Rate: Use a consistent scan rate throughout your experiments to ensure comparable peak potentials. If you must change the scan rate, be aware that the peak potentials will shift.
-
Use Adequate Supporting Electrolyte: Ensure a sufficient concentration of supporting electrolyte in your solution to minimize ohmic drop.
Effect of Scan Rate on Dopamine Peak Potentials
Quantitative Data Summary
Table 1: Impact of Electrode Fouling on Dopamine Signal
This table summarizes the quantitative effects of different fouling mechanisms on the sensitivity of carbon-fiber microelectrodes (CFMEs) to dopamine.
| Fouling Agent | Fouled Electrode(s) | Mean Sensitivity Decrease (%) | Mean Oxidation Peak Shift (mV) |
| Bovine Serum Albumin (Biofouling) | CFME & Ag/AgCl | -62 ± 9.2% | 43 ± 7.7 |
| Serotonin (Chemical Fouling) | CFME & Ag/AgCl | -16 ± 12% | Not specified |
| Serotonin (Chemical Fouling) | CFME only | -17 ± 4.8% | Not specified |
Data adapted from a study on fouling mechanisms in FSCV.[10]
Experimental Protocols
Standard Protocol for Carbon-Fiber Microelectrode Conditioning
This protocol is essential for stabilizing new electrodes to achieve a low-noise baseline.
Materials:
-
Carbon-fiber microelectrode (CFME)
-
Ag/AgCl reference electrode
-
FSCV system (potentiostat, headstage, data acquisition software)
-
Beaker with artificial cerebrospinal fluid (aCSF)
-
Faraday cage
Procedure:
-
Electrode Placement: Place the CFME and Ag/AgCl reference electrode in a beaker containing fresh aCSF.
-
Initial High-Frequency Cycling: Set the FSCV waveform for dopamine (-0.4 V to +1.3 V at 400 V/s) and apply it at a frequency of 60 Hz for at least 20 minutes.[2] This accelerates the conditioning process.
-
Switch to Experimental Frequency: After the high-frequency conditioning, switch the waveform application frequency to the standard 10 Hz.[2]
-
Stabilization Monitoring: Monitor the background current. The electrode is considered stable when the drift is minimal (e.g., <0.5 nA over several minutes).
-
Proceed with Experiment: Once a stable baseline is achieved, the electrode is ready for calibration or experimental use.
Protocol for Post-Experiment Calibration of CFME
Calibration is crucial for converting the measured current into dopamine concentration.
Materials:
-
Conditioned CFME and reference electrode
-
FSCV system
-
Syringe pump and tubing (for flow cell)
-
Standard dopamine solutions of known concentrations (e.g., 0.5 µM, 1 µM, 2 µM in aCSF)
-
aCSF for baseline and washing
Procedure:
-
Setup: Place the electrode in the calibration setup (flow cell or beaker) with aCSF flowing or present.
-
Establish Baseline: Record a stable baseline current in the aCSF.
-
Introduce Dopamine Standard: Inject a bolus of the lowest concentration dopamine standard into the flow stream or add it to the beaker and mix.[3]
-
Record Signal: Record the resulting current change until it reaches a stable plateau.
-
Washout: Wash the electrode with aCSF until the signal returns to baseline.
-
Repeat for All Concentrations: Repeat steps 3-5 for each dopamine standard, typically from the lowest to the highest concentration.
-
Generate Calibration Curve: Plot the peak current (nA) versus the dopamine concentration (µM). The slope of the resulting linear regression is the calibration factor (nA/µM) for that electrode.[12]
Example Calibration Data
| Dopamine Concentration (µM) | Peak Current (nA) |
| 0.5 | 5.2 |
| 1.0 | 10.1 |
| 2.0 | 19.8 |
Note: These are example values. Actual currents will vary depending on the electrode and system.
References
- 1. Hitchhiker's Guide to Voltammetry: Acute and Chronic Electrodes for in Vivo Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to calibrate carbon fiber electrodes for FSCV - Invilog Research Ltd [invilog.com]
- 4. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon Microelectrodes with a Renewable Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel, User-Friendly Experimental and Analysis Strategies for Fast Voltammetry: 1. The Analysis Kid for FSCV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxytyramine Hydrobromide (Dopamine Hydrobromide) Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of 3-Hydroxytyramine hydrobromide (dopamine hydrobromide) degradation products.
Troubleshooting Guide
Encountering issues during the analysis of dopamine hydrobromide stability and degradation? This guide provides potential causes and solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of dopamine concentration in solution | Oxidation of dopamine, which is accelerated by exposure to oxygen, light, and trace metal ions.[1] Alkaline pH significantly increases the degradation rate.[2] | Prepare solutions fresh and use them promptly. Protect solutions from light by using amber vials or covering containers with aluminum foil.[2][3] Use high-purity solvents and de-gas them before use. Work at a lower pH (ideally pH 5 or below) to improve stability.[4] Consider adding antioxidants like ascorbic acid or chelating agents such as EDTA to the sample matrix.[1] |
| Variable or shifting peak retention times in HPLC | Inconsistent mobile phase composition or pH. Fluctuations in column temperature. Column degradation. | Ensure the mobile phase is well-mixed and the pH is consistent for every run. Use a column oven to maintain a constant temperature.[5] If the problem persists, equilibrate the column for a longer period or replace it. |
| Poor peak shape (e.g., tailing, fronting) in chromatograms | Column overload. Inappropriate mobile phase pH. Interaction of dopamine with active sites on the column. | Dilute the sample to an appropriate concentration. Adjust the mobile phase pH; a lower pH generally improves peak shape for catecholamines. Use a column specifically designed for basic compounds or add an ion-pairing agent to the mobile phase. |
| Low sensitivity or inability to detect degradation products | Inappropriate detector settings. Low concentration of degradation products. Co-elution with other components. | Optimize the detector wavelength (for UV, typically around 280 nm) or the potential (for electrochemical detection).[5][6] Employ a more sensitive detection method like mass spectrometry (MS).[7][8] Adjust the chromatographic conditions (e.g., gradient, mobile phase) to improve the resolution of degradation product peaks. |
| Appearance of unexpected peaks in the chromatogram | Contamination from solvents, glassware, or the sample itself. Formation of artifacts during sample preparation. | Use high-purity solvents and meticulously clean all glassware. Run a blank injection of the solvent to check for contaminants. Investigate the sample preparation steps to ensure no unwanted reactions are occurring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The degradation of 3-Hydroxytyramine (dopamine) can occur through two main pathways: enzymatic and non-enzymatic (oxidative).
-
Enzymatic Degradation: In biological systems, dopamine is primarily metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[9] This leads to the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[9]
-
Oxidative Degradation: Non-enzymatic degradation is primarily driven by oxidation. Dopamine is susceptible to autoxidation, which is accelerated by factors like oxygen, light, and metal ions.[1] This process leads to the formation of dopamine o-quinone, which can then cyclize to form aminochrome and subsequently polymerize into neuromelanin.[9] Other reactive species like semiquinone radicals are also formed during this process.
Q2: What are the optimal storage conditions to minimize degradation of dopamine hydrobromide solutions?
A2: To minimize degradation, dopamine hydrobromide solutions should be:
-
Protected from light: Store in amber-colored vials or wrap containers in foil.[2][3]
-
Stored at low temperatures: Refrigeration (2-8°C) is recommended for short-term storage, and freezing (-20°C or lower) for longer periods.[3]
-
Maintained at an acidic pH: Dopamine is most stable at a pH of 5 or below.[4]
-
Prepared in deoxygenated solvents: Purging solvents with an inert gas like nitrogen or argon can help reduce oxidative degradation.
Q3: Which analytical techniques are most suitable for identifying and quantifying dopamine degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[10][11]
-
HPLC with UV Detection: A common method for quantification, typically using a detection wavelength of 280 nm.[6]
-
HPLC with Electrochemical Detection (ECD): Offers high sensitivity and selectivity for electroactive compounds like dopamine and its catecholamine metabolites.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high specificity and sensitivity, allowing for the definitive identification and quantification of degradation products, even at low levels.[7][8][12]
Q4: Can I expect to see color changes as my dopamine solution degrades?
A4: Yes, the oxidation of dopamine can lead to the formation of colored products. A solution turning pink or brown is an indication of oxidative degradation and the formation of quinone and melanin-like products.[2]
Quantitative Data on Dopamine Stability
The following table summarizes the stability of dopamine hydrochloride under various conditions based on published data.
| Concentration | Vehicle | Storage Temperature | Light Conditions | Duration | Remaining Concentration | Reference |
| 0.5 mg/mL | Isotonic glucose solution | 25°C | Protected from light | 1 week | ≥ 95% | [3] |
| 0.5 mg/mL | Isotonic glucose solution | 4°C | Protected from light | 3 months | ≥ 95% | [3] |
| 0.5 mg/mL | Isotonic glucose solution | -20°C | Protected from light | 6 months | ≥ 95% (in Codan syringes) | [3] |
| Clinically relevant concentrations | Dextrose 5% in water (D5W) | Ambient | Not specified | 84 hours | Stable | [13] |
| Clinically relevant concentrations | 0.9% NaCl in water (NS) | Ambient | Not specified | 84 hours | Stable | [13] |
| 800 µg/mL | Dextrose 5% | Room Temperature | Not specified | 48 hours | Stable (pH ≤ 6.85) | [2] |
| Not specified | 5% Sodium Bicarbonate | Not specified | Not specified | Unstable | Rapid degradation (pink color) | [2] |
Experimental Protocols
Protocol: HPLC-UV Method for the Analysis of Dopamine and its Degradation Products
This protocol provides a general framework for the analysis of dopamine hydrobromide and its degradation products using HPLC with UV detection.
1. Materials and Reagents:
-
Dopamine hydrobromide reference standard
-
Reference standards for potential degradation products (e.g., DOPAC, HVA)
-
HPLC-grade acetonitrile and methanol
-
High-purity water (e.g., Milli-Q)
-
Phosphoric acid or other suitable acid for pH adjustment
-
Potassium dihydrogen phosphate or other buffer salts
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
-
Data acquisition and processing software
3. Chromatographic Conditions (Example): [10][11]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM KH2PO4, pH adjusted to 2.5-3.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to separate all compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm
4. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of dopamine and each expected degradation product in a suitable solvent (e.g., mobile phase or dilute acid).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve.
-
Sample Preparation:
-
Subject the dopamine hydrobromide solution to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of dopamine and its degradation products using the calibration curve.
Visualizations
Caption: Degradation pathways of 3-Hydroxytyramine (Dopamine).
Caption: Experimental workflow for degradation product identification.
References
- 1. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of dopamine hydrochloride 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. benchchem.com [benchchem.com]
- 6. Dopamine | SIELC Technologies [sielc.com]
- 7. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in 3-Hydroxytyramine Hydrobromide Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in behavioral studies involving 3-Hydroxytyramine hydrobromide (dopamine hydrobromide). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect behavior?
A1: this compound is the salt form of dopamine, a critical neurotransmitter in the brain.[1] Dopamine is involved in regulating a wide range of physiological functions, including motor control, motivation, reward, and learning.[2][3] Administration of dopamine agonists like this compound can influence locomotor activity, exploratory behavior, and anxiety-like states in rodents, making it a key compound in neuroscience research.[4][5]
Q2: We are observing high variability in our behavioral data between animals treated with the same dose of this compound. What are the potential causes?
A2: High inter-animal variability is a common challenge in behavioral pharmacology. Several factors can contribute to this, including:
-
Environmental Factors: Inconsistencies in lighting, noise, and temperature in the testing room can significantly impact rodent behavior.[6][7][8][9]
-
Experimenter Handling: The method and consistency of handling animals can induce stress and affect behavioral outcomes.[7][10][11][12][13]
-
Animal-Specific Factors: The strain, sex, age, and housing conditions of the animals can all influence their response to the compound.[4][7]
-
Drug Administration: Variability in injection volume, speed, and site can alter the pharmacokinetics of the compound.
-
Circadian Rhythms: Testing at different times of the day can lead to inconsistent results due to the natural fluctuations in animal activity and physiology.[4]
Q3: Does the hydrobromide salt form of 3-Hydroxytyramine introduce variability compared to the hydrochloride salt?
A3: The salt form of a drug can influence its physicochemical properties, such as solubility, stability, and dissolution rate.[14] While both hydrobromide and hydrochloride salts are used to increase the stability and solubility of basic drugs like dopamine, there can be subtle differences.[15] For instance, the pH of the resulting solution can differ, potentially impacting the stability of the compound, as dopamine autoxidation is pH-dependent.[16][17] It is crucial to maintain a consistent salt form throughout a study to avoid introducing this as a variable.
Troubleshooting Guide
Issue 1: Inconsistent Locomotor Activity in the Open-Field Test
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Inconsistent Lighting Conditions | Standardize and report the light intensity (in lux) in the center of the open-field arena. Mice are sensitive to light, and different intensities can alter exploratory and anxiety-like behaviors.[6][8][9] For example, bright light (>600 lux) can suppress activity compared to dimmer conditions (40-250 lux).[6] |
| Variable Handling Procedures | Implement a consistent, non-aversive handling method, such as using a tunnel or cupping the hands, for at least three days prior to testing.[10][11][12][13] Avoid tail handling, which is known to induce anxiety and reduce exploratory behavior.[10] |
| Time-of-Day Effects | Conduct all behavioral testing during the same phase of the light/dark cycle, preferably during the animal's active (dark) phase, to minimize the influence of circadian rhythms.[4] |
| Dose-Response Variability | Conduct a dose-response study to determine the optimal dose for the desired effect. Low doses of dopamine agonists may decrease activity, while higher doses can increase it.[4] |
Issue 2: High Variability in Anxiety-Like Behavior in the Elevated Plus-Maze
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Inadequate Habituation | Acclimate animals to the testing room for at least 30-60 minutes before the experiment. This reduces stress and anxiety from the novel environment. |
| Experimenter Presence | The presence of the experimenter can be a confounding variable. Whenever possible, the experimenter should be out of the animal's sight during testing, or their position should be consistent for all animals. |
| Olfactory Cues | Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate odor cues from previous subjects. |
| Inconsistent Starting Position | Always place the animal in the center of the maze facing one of the open arms to ensure a standardized starting experience. |
Issue 3: Inconsistent Drug Solution Preparation and Administration
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Solution Instability | Prepare fresh solutions of this compound daily. Dopamine solutions can oxidize, especially at neutral or basic pH, which is often indicated by a color change.[16][18] Using a slightly acidic vehicle (e.g., saline with 0.1% ascorbic acid) can improve stability. |
| Incorrect Dosing | Ensure accurate calculation of the dose based on the most recent body weight of each animal. Use calibrated pipettes and syringes for precise volume measurement. |
| Variable Injection Technique | Standardize the route of administration (e.g., intraperitoneal, subcutaneous) and the injection site. Ensure all experimenters are trained in the same technique to minimize variability in absorption rates. |
| Vehicle Effects | Always include a vehicle-only control group to account for any behavioral effects of the solvent. The vehicle should be non-toxic and have a pH that ensures the stability of the drug.[17][19] |
Experimental Protocols
Open-Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Habituation: Acclimate the mouse to the testing room for at least 60 minutes prior to the test.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use automated tracking software to analyze:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Elevated Plus-Maze Test
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Habituation: Acclimate the mouse to the testing room for at least 60 minutes before testing.
-
Procedure:
-
Gently place the mouse on the central platform, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis: Manually or with tracking software, score:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Head dips and stretched-attend postures.
-
Visualizations
Caption: Experimental workflow for minimizing variability.
Caption: Troubleshooting logic for high variability.
Caption: Dopamine receptor signaling pathways.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine Signaling in the Dorsal Striatum Is Essential for Motivated Behaviors: Lessons from Dopamine-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 7. Impact of Refinements to Handling and Restraint Methods in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of different illumination levels on rat behavior in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 10. researchgate.net [researchgate.net]
- 11. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rats Lacking the Dopamine Transporter Display Inflexibility in Innate and Learned Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: ELISA Interference with 3-Hydroxytyramine Hydrobromide Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in ELISA assays due to the presence of 3-Hydroxytyramine hydrobromide (dopamine hydrochloride) in their samples.
Frequently Asked Questions (FAQs)
Q1: Can this compound in my samples interfere with my ELISA results?
Yes, this compound, a salt of the catecholamine dopamine, can significantly interfere with ELISA (Enzyme-Linked Immunosorbent Assay) results. Its chemical properties as a reducing agent and antioxidant, as well as its catechol structure, can lead to false positive or false negative signals, depending on the assay format and the concentration of the interfering substance.
Q2: What are the primary mechanisms of interference?
This compound can interfere with your ELISA through several mechanisms:
-
Interaction with HRP (Horseradish Peroxidase): As a reducing agent, it can directly interact with the HRP enzyme commonly used in ELISAs. This can either inhibit the enzyme's activity, leading to a weaker signal, or in some cases, act as a substrate for HRP, causing an increase in background signal.
-
Reaction with TMB Substrate: 3-Hydroxytyramine can react with the TMB (3,3',5,5'-Tetramethylbenzidine) substrate. It can compete with HRP for the oxidation of TMB or react with the oxidized TMB product, causing a color change or quenching the signal.
-
Matrix Effects: The presence of this compound can alter the overall chemical environment (matrix) of the sample, which may affect the binding kinetics of the antibody and antigen.[1]
Q3: What are the typical signs of interference from this compound in my ELISA data?
Common indicators of interference include:
-
High background noise: An unexpectedly high signal in your negative control or blank wells.
-
Poor reproducibility: High variability between replicate wells of the same sample.
-
Non-parallel dilution curves: When the dose-response curves of your sample dilutions are not parallel to the standard curve, it suggests that something in the sample matrix is interfering with the assay.
-
Inaccurate quantification: The calculated concentration of your analyte is unexpectedly high or low, or does not correlate with other analytical methods.
Troubleshooting Guide
If you suspect interference from this compound, follow this troubleshooting guide.
Step 1: Initial Assessment and Confirmation of Interference
The first step is to confirm that this compound is indeed the cause of the observed issues.
Experimental Protocol: Spike and Recovery Test
This experiment helps determine if the sample matrix is affecting the detection of the analyte.
-
Prepare Samples:
-
Sample A: Your sample containing the analyte and suspected interfering substance (this compound).
-
Sample B: A standard of your analyte at a known concentration in a clean buffer (assay diluent).
-
Sample C: Your sample spiked with a known concentration of the analyte standard.
-
-
Run ELISA: Perform the ELISA on all three samples according to your standard protocol.
-
Calculate Recovery:
-
Recovery (%) = [ (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spiked Analyte ] x 100
-
-
Interpretation:
-
A recovery rate between 80-120% is generally considered acceptable.
-
A recovery rate significantly lower or higher than this range suggests interference from the sample matrix.
-
Logical Workflow for Initial Assessment
Caption: Workflow for confirming ELISA interference.
Step 2: Mitigation Strategies
Once interference is confirmed, several strategies can be employed to mitigate its effects.
Strategy 1: Sample Dilution
Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer significantly affects the assay.
Experimental Protocol: Serial Dilution
-
Prepare Dilutions: Create a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:20) using the assay diluent.
-
Run ELISA: Run the ELISA with the diluted samples.
-
Analyze Data: Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor. If the calculated concentrations are consistent across a range of dilutions, it indicates that the interference has been sufficiently minimized.
Strategy 2: Sample Pre-treatment
If dilution is not sufficient or leads to analyte concentrations below the detection limit, pre-treating the sample to remove the interfering substance may be necessary.
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol uses a cis-diol-specific affinity gel to remove catecholamines like dopamine from the sample.[2]
-
Prepare SPE Column: Use a commercially available SPE column with a sorbent that has affinity for cis-diol groups.
-
Condition Column: Condition the column according to the manufacturer's instructions, typically with a wash of methanol followed by equilibration with a binding buffer.
-
Load Sample: Apply your sample to the column. The 3-Hydroxytyramine will bind to the sorbent.
-
Wash Column: Wash the column with a wash buffer to remove any unbound substances, including your analyte of interest if it does not contain a cis-diol group.
-
Collect Flow-through: Collect the flow-through and wash fractions, which should contain your analyte, now separated from the 3-Hydroxytyramine.
-
Elute (Optional): If your analyte also binds, you will need to use a different elution condition that selectively elutes your analyte while leaving the 3-Hydroxytyramine bound, or vice-versa.
-
Run ELISA: Perform the ELISA on the collected fractions.
Troubleshooting Workflow for Mitigation
References
Improving the signal-to-noise ratio for 3-Hydroxytyramine hydrobromide detection
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the detection of 3-Hydroxytyramine hydrobromide (dopamine hydrochloride). The following content is designed to help improve the signal-to-noise ratio (S/N) in your experiments, ensuring more accurate and reliable results.
General Troubleshooting & FAQs
This section covers common issues applicable across various analytical techniques.
Question 1: My signal-to-noise ratio is consistently low. What are the first steps I should take?
A low signal-to-noise (S/N) ratio can stem from issues with the sample, the instrument, or the method itself. A systematic approach is crucial for identifying the root cause.
Answer:
To improve a low S/N ratio, you can either increase the signal or decrease the noise[1]. Here is a logical workflow to troubleshoot the problem:
-
Verify Sample Integrity: 3-Hydroxytyramine (dopamine) is known to degrade rapidly in aqueous solutions[2]. Ensure your sample handling and storage procedures are optimized to prevent degradation.
-
Action: Analyze a freshly prepared standard of known concentration. If the signal is strong, the issue likely lies with your sample preparation or the stability of your experimental samples. Consider adding antioxidants or acidifying the sample to improve stability[2].
-
-
Check Instrument Performance: Rule out any issues with the analytical instrument.
-
Action: Run a system suitability test or a standard performance qualification. For chromatographic systems, check for leaks, pump malfunctions, or detector issues[3]. For electrochemical systems, ensure the electrode is clean and functioning correctly.
-
-
Optimize the Analytical Method: If the sample and instrument are performing as expected, the issue may be with the method's sensitivity.
Below is a troubleshooting workflow to guide your process.
Question 2: How can I minimize dopamine degradation during sample collection and storage?
Answer:
Dopamine is highly susceptible to oxidation, which can lead to significant signal loss[2]. The following strategies can help mitigate this:
-
Immediate Analysis: The most effective approach is to analyze samples immediately after collection to minimize the time for degradation to occur[2].
-
Use of Stabilizing Agents: If immediate analysis is not feasible, add antioxidants, chelating agents, or acids to the collection vials. Low concentrations of ascorbic acid can be used as an endogenous reducing agent to improve stability[2].
-
Controlled Storage: Store samples at low temperatures (-20°C or below) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[4].
Electrochemical Detection
Electrochemical methods are frequently used for dopamine detection due to their high sensitivity and rapid response times.
Question 3: I'm observing significant interference from ascorbic acid (AA) and uric acid (UA). How can I improve selectivity for dopamine?
Answer:
Ascorbic acid and uric acid are common interferents in biological samples as they oxidize at similar potentials to dopamine, leading to overlapping voltammetric responses[5]. Several strategies can enhance selectivity:
-
Electrode Modification: Modifying the electrode surface is a highly effective approach.
-
Nafion Coatings: A layer of Nafion on the electrode surface can repel negatively charged species like AA and UA, while allowing the positively charged dopamine to reach the electrode[6].
-
Nanomaterials: Incorporating materials like graphene oxide quantum dots (GOQDs) or gold nanoparticles can enhance electrocatalytic activity towards dopamine, helping to resolve its oxidation peak from interferents[6][7].
-
-
Advanced Voltammetric Techniques:
-
Differential Pulse Voltammetry (DPV): DPV is effective at canceling out background current, which improves the signal-to-noise ratio and allows for more selective detection compared to techniques like amperometry[6].
-
Fast-Scan Cyclic Voltammetry (FSCV): FSCV provides chemical information based on the voltammogram shape, which can help distinguish dopamine from other monoamines[8]. A common waveform involves holding the electrode at -0.4 V to preconcentrate dopamine before ramping to +1.3 V[9].
-
Performance of Modified Electrodes for Dopamine Detection
| Electrode Modification | Analytical Method | Limit of Detection (LOD) | Linear Range | Reference |
| Graphene Oxide Quantum Dots (GOQDs-8/GCE) | Amperometry | 17.6 nM | 0.1 - 100 µM | [6] |
| Graphene Oxide Quantum Dots (GOQDs-8/GCE) | DPV | 506 nM | 0.1 - 30 µM | [6] |
| Gold Pyramids | Not Specified | 0.5 nM | 10 nM - 500 µM | [7] |
| Mesoporous Silica Thin Film on Au | DPV | 84 nM | Not Specified | [10] |
| rGO and Gold Nanoparticles | Not Specified | 98 nM | 0.1 - 100 µM | [7] |
Question 4: What is a standard protocol for preparing a modified electrode for dopamine detection?
Answer:
Here is a detailed protocol for modifying a glassy carbon electrode (GCE) with graphene oxide quantum dots (GOQDs), based on established methods[6].
Experimental Protocol: GOQD-Modified Electrode Preparation
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.
-
Sonciate the electrode in deionized water and then ethanol for 5 minutes each to remove any residual alumina.
-
Allow the electrode to dry at room temperature.
-
-
Electrode Modification:
-
Prepare a dispersion of GOQDs in deionized water (e.g., 1 mg/mL).
-
Drop-cast a small volume (e.g., 5 µL) of the GOQD dispersion onto the clean GCE surface.
-
Allow the solvent to evaporate completely under an infrared lamp or in a desiccator.
-
-
Electrochemical Measurements (DPV):
-
Perform DPV in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Apply a potential window from –0.5 V to 0.5 V.
-
Use the following parameters: pulse amplitude of 10 mV, pulse width of 0.05 s, pulse period of 0.2 s, and a scan rate of 5 mV/s[6].
-
Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of dopamine.
Question 5: My HPLC chromatogram shows significant baseline noise. What are the common causes and solutions?
Answer:
Baseline noise in HPLC can obscure small peaks and affect integration accuracy. The source can typically be traced to the pump, detector, or column[11].
-
Isolate the Source:
-
Column: To check if the column is the source, replace it with a union and run the mobile phase. If the noise disappears, the column is likely contaminated or degraded[11].
-
Pump: If the noise persists after removing the column, the issue may be with the pump (e.g., worn seals, air bubbles, improper mixing)[11]. Purge the pump to remove air bubbles. If using a gradient, try pre-mixing the mobile phase to see if the noise is related to the proportioning valves[12].
-
Detector: If the pump is functioning correctly, the detector may be the issue. A failing lamp or a contaminated flow cell can cause noise[11][13].
-
-
Mobile Phase Contamination: Impurities in the mobile phase can cause a noisy or rising baseline, especially during gradient elution. Use high-purity solvents and degas the mobile phase thoroughly.
-
Detector Settings: An inappropriate detector time constant (filter setting) can affect noise levels. A larger time constant averages the signal more, reducing noise but potentially broadening peaks[1].
Question 6: I am observing peak tailing for my dopamine peak. How can I improve the peak shape?
Answer:
Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the column stationary phase[3].
-
Residual Silanol Interactions: The basic amine group in dopamine can interact with acidic silanol groups on the silica-based column packing.
-
Solution: Reduce the mobile phase pH (e.g., to pH 3 or lower) to protonate the silanol groups and minimize these interactions[3].
-
-
Column Overload: Injecting too much sample can lead to peak distortion[4].
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can disrupt the flow path, causing tailing[3][12].
-
Solution: Replace the guard column. If a void is suspected, try back-flushing the analytical column or replacing it.
-
Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides exceptional sensitivity and selectivity for dopamine quantification, making it a gold standard for bioanalysis.
Question 7: How can I optimize MS parameters to maximize sensitivity for dopamine detection?
Answer:
Optimizing mass spectrometer parameters is critical for achieving the lowest limits of detection[14].
-
Source Parameters: Optimize the capillary voltage and source temperature to ensure efficient ionization of dopamine[15]. This is often done by infusing a standard solution and monitoring the signal intensity while varying these parameters.
-
MRM Transition Optimization: For targeted quantification using Multiple Reaction Monitoring (MRM), selecting the optimal precursor-to-product ion transitions and their associated collision energies is crucial.
-
Process: Use instrument software to automatically test a range of collision energy values for several potential product ions to identify the transition that yields the highest and most stable signal[15].
-
-
Dynamic Exclusion: To improve the detection of lower-intensity ions, use dynamic exclusion to temporarily prevent the instrument from repeatedly analyzing the most intense peaks[16].
Experimental Workflow: MRM Method Development
Question 8: What is a suitable sample preparation protocol for analyzing dopamine in a complex biological matrix like serum?
Answer:
Thorough sample preparation is essential to remove interferences and concentrate the analyte before LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a commonly used and effective method[17].
Experimental Protocol: Solid-Phase Extraction (SPE) for Dopamine
-
Sample Pre-treatment:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add an internal standard (e.g., deuterated dopamine).
-
Acidify the sample by adding 10 µL of 0.1 M HCl to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the dopamine and internal standard from the cartridge using 1 mL of a solution containing 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
This protocol helps to remove salts, lipids, and proteins that can cause ion suppression in the mass spectrometer, thereby improving the signal-to-noise ratio.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel biosensor with high signal-to-noise ratio for real-time measurement of dopamine levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasensitive detection of dopamine using Au microelectrodes integrated with mesoporous silica thin films - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 3-Hydroxytyramine Hydrobromide: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3-Hydroxytyramine hydrobromide, commonly known as dopamine hydrochloride, is critical for ensuring product quality, advancing research, and meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted method for this purpose. This guide provides an objective comparison of a validated HPLC-UV method with alternative analytical techniques, supported by performance data from various studies.
Comparison of Analytical Method Performance
The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC is a robust and widely used technique, other methods such as fluorescence spectroscopy, capillary electrophoresis, and electrochemical sensors offer competitive or complementary advantages. The following tables summarize the performance characteristics of these methods based on published data.
Table 1: Performance Comparison of HPLC-UV Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | C18 (250 x 4.6 mm, 5 µm)[1] | C18 ODS[2] | C8 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 50 mM Potassium dihydrogen phosphate (pH 2.3)[1] | 0.05 M KH2PO4 buffer (pH 2.5) and Methanol (90:10)[2] | 0.1% ortho-phosphoric acid: acetonitrile (70:30) (pH 2.2)[3] |
| Flow Rate | 1 mL/min[1] | Not explicitly stated | 0.5 mL/min[3] |
| Detection Wavelength | 280 nm[1] | 280 nm[2] | 279 nm[3] |
| Retention Time | 6.195 min[1] | 4.872 min[2] | 4.1 min[3] |
| Linearity Range | 20-100 µg/mL[1] | 5-40 µg/mL | 8-42 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9998[1] | 0.998 | 0.9871[3] |
| Accuracy (Recovery) | Strong reproducibility and recovery reported[1] | Good recovery analysis reported[2] | High reproducibility and recovery reported[3] |
| Precision | Strong reproducibility reported[1] | Precise method reported[2] | Precise method reported[3] |
Table 2: Performance Comparison of Alternative Analytical Methods for 3-Hydroxytyramine Quantification
| Parameter | Fluorescence Spectroscopy | Capillary Electrophoresis with Chemiluminescence Detection | Electrochemical Sensor |
| Principle | Detection of fluorescence emitted by dopamine or its derivatives. | Separation based on electrophoretic mobility with detection via a chemiluminescence reaction. | Measurement of the current generated by the electrochemical oxidation of dopamine at an electrode surface. |
| Linearity Range | 0.5–5.0 µM[1], 0.3–100 μM[2], 1 nM - 1 µM | 8.0 × 10⁻⁸–5.0 × 10⁻⁶ M | 0.1 and 60 μM |
| Limit of Detection (LOD) | 130 nM[1], 93 nM[2], ~0.1 nM | 2.3 × 10⁻⁸ M | 0.012 μM |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | 95.0% to 105.9%[2] | Not explicitly stated | 91.4–99.0% |
| Precision (RSD) | Within 2.68%[2] | Not explicitly stated | 3.01% (reproducibility) |
Experimental Protocol: Validated HPLC-UV Method
This section details a representative experimental protocol for the quantification of this compound using a validated HPLC-UV method, based on common parameters found in the literature.[1][2][3]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials
-
This compound reference standard.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric acid, analytical grade.
-
Acetonitrile, HPLC grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade or ultrapure.
-
0.45 µm membrane filters.
3. Preparation of Solutions
-
Mobile Phase: Prepare a 50 mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 2.3 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 20, 40, 60, 80, and 100 µg/mL).[1]
4. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 50 mM potassium dihydrogen phosphate (pH 2.3).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 280 nm.[1]
5. Method Validation The analytical method should be validated according to ICH guidelines, evaluating parameters such as:
-
Specificity: Assess the ability to unequivocally measure the analyte in the presence of other components.
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be close to 1.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Guide: 3-Hydroxytyramine Hydrobromide vs. L-DOPA in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Hydroxytyramine hydrobromide (a salt of the neurotransmitter dopamine) and Levodopa (L-DOPA), the gold-standard treatment for Parkinson's Disease (PD), within the context of preclinical animal models. Due to the inherent challenge of dopamine's limited ability to cross the blood-brain barrier, direct therapeutic comparisons in systemic administration models are scarce. Therefore, this guide will evaluate the established efficacy and mechanisms of L-DOPA against the pharmacological actions of directly administered dopamine and its agonists, which serve as a functional proxy for this compound's effects within the central nervous system.
Mechanism of Action: A Fundamental Distinction
The primary difference between 3-Hydroxytyramine (dopamine) and L-DOPA lies in their approach to restoring dopaminergic signaling in the parkinsonian brain.
3-Hydroxytyramine (Dopamine): The Direct Agonist
As the endogenous neurotransmitter deficient in Parkinson's disease, dopamine directly stimulates dopamine receptors. When administered directly into the brain (e.g., via intracerebroventricular injection) in animal models, this compound acts as a direct agonist at postsynaptic dopamine D1 and D2 receptors, initiating downstream signaling cascades to modulate motor control.
L-DOPA: The Prodrug Precursor
L-DOPA is a metabolic precursor to dopamine that can cross the blood-brain barrier via a large neutral amino acid transporter. Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine is then released from remaining dopaminergic neurons, and to some extent from serotonergic neurons, to stimulate dopamine receptors.[1] This reliance on enzymatic conversion and existing neuronal machinery is a key aspect of its mechanism and contributes to both its efficacy and long-term complications.
Comparative Efficacy in Motor Symptom Alleviation
The efficacy of both compounds is typically assessed in neurotoxin-induced animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
Data Summary: Motor Function Improvement
| Compound/Proxy | Animal Model | Behavioral Test | Dosage | Outcome |
| L-DOPA | 6-OHDA Rat | Apomorphine-Induced Rotations | 3 or 6 mg/kg | No reversal of lesion-induced impairments in some gait parameters.[2] |
| L-DOPA | 6-OHDA Rat | Apomorphine-Induced Rotations | Not Specified | Administration of L-DOPA to 6-OHDA-lesioned rodents produces contraversive rotation.[3] |
| Dopamine Agonist (Apomorphine) | 6-OHDA Rat | Apomorphine-Induced Rotations | 0.5 mg/kg | Increased contralateral rotations in the 6-OHDA group.[4] |
| Dopamine Agonist (Doxanthrine) | 6-OHDA Rat | Contralateral Rotation | Not Specified | Orally active in producing contralateral rotation.[5] |
| L-DOPA | MPTP Mouse | Pole Test, Balance Beam, Rotarod | 8 mg/kg/d | Significantly ameliorated behavioral deficits.[6] |
Side Effect Profile: The Challenge of Long-Term Treatment
A critical aspect of antiparkinsonian therapies is their long-term side effect profile, most notably the development of motor complications.
L-DOPA-Induced Dyskinesia (LID)
Long-term, pulsatile stimulation of dopamine receptors by L-DOPA is strongly associated with the development of abnormal involuntary movements, or dyskinesias.[7][8] This is a major limiting factor in its clinical use. Animal models, particularly the 6-OHDA-lesioned rodent, are extensively used to study the mechanisms of LID and to screen for potential anti-dyskinetic treatments.[8]
Dopamine Agonist-Related Side Effects
While dopamine agonists are associated with a lower risk of inducing motor fluctuations and dyskinesia compared to L-DOPA, they have their own set of potential side effects.[9] These can include fatigue, daytime sleepiness, and hallucinations.[9] Impulse control disorders have also been reported with the use of some dopamine agonists.[10]
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons.
-
Procedure: A solution of 6-OHDA is stereotaxically injected into a key structure of the nigrostriatal pathway, such as the medial forebrain bundle or the striatum, of one hemisphere of the rat brain. This leads to a progressive loss of dopaminergic neurons in the substantia nigra on the injected side, mimicking the unilateral onset of Parkinson's disease.
-
Verification: The extent of the lesion is often verified by behavioral tests, such as the apomorphine-induced rotation test, and confirmed post-mortem by histological analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum.
Behavioral Assessment: Apomorphine-Induced Rotation Test
This test is a standard method for quantifying the severity of the unilateral dopamine depletion in the 6-OHDA model.
-
Principle: Following a unilateral 6-OHDA lesion, the dopamine receptors on the denervated side of the striatum become supersensitive.
-
Procedure: The animal is administered a dopamine agonist, such as apomorphine. This leads to a greater stimulation of the supersensitive receptors on the lesioned side, causing the animal to rotate in a direction contralateral (away from) the lesion.
-
Measurement: The number of full 360-degree rotations is counted over a specific period (e.g., 30-60 minutes) to provide a quantitative measure of the lesion severity and the effect of dopaminergic drugs.[11]
Behavioral Assessment: Pole Test
The pole test is used to assess bradykinesia and motor coordination.
-
Procedure: The animal is placed head-up on top of a vertical pole. The time it takes for the animal to orient itself downwards (T-turn) and the total time to descend the pole (T-total) are recorded.
-
Interpretation: Animals with parkinsonian motor deficits will show a significant increase in both the time to turn and the total time to descend.[12][13]
Histological Analysis: Tyrosine Hydroxylase (TH) Staining
TH is the rate-limiting enzyme in the synthesis of dopamine and serves as a marker for dopaminergic neurons.
-
Procedure: After the completion of behavioral testing, the animals are euthanized, and their brains are removed, sectioned, and stained using immunohistochemistry with an antibody against TH.
-
Analysis: The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods to determine the extent of dopaminergic neuron loss.[14][15]
Signaling Pathways and Experimental Workflows
Caption: L-DOPA crosses the blood-brain barrier and is converted to dopamine in the brain.
Caption: Dopamine signaling through D1 and D2 receptor pathways.
Caption: General experimental workflow for preclinical drug comparison in PD models.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of L-DOPA on gait abnormalities in a unilateral 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdbneuro.com [mdbneuro.com]
- 4. mdpi.com [mdpi.com]
- 5. Doxanthrine - Wikipedia [en.wikipedia.org]
- 6. imrpress.com [imrpress.com]
- 7. Maladaptive striatal plasticity in L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 10. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pole Test [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Frontiers | Paraquat Toxicogenetics: Strain-Related Reduction of Tyrosine Hydroxylase Staining in Substantia Nigra in Mice [frontiersin.org]
- 15. A novel use of combined tyrosine hydroxylase and silver nucleolar staining to determine the effects of a unilateral intrastriatal 6-hydroxydopamine lesion in the substantia nigra: a stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxytyramine Hydrobromide and Norepinephrine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the physiological and pharmacological effects of 3-Hydroxytyramine hydrobromide (dopamine hydrobromide) and norepinephrine. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and neurological research. This document synthesizes experimental data on receptor binding affinities, physiological responses, and underlying signaling pathways to offer a clear, evidence-based comparison of these two critical catecholamines.
Introduction
3-Hydroxytyramine (dopamine) and norepinephrine are endogenous catecholamines that play crucial roles as neurotransmitters and hormones.[1] Both are integral to the "fight-or-flight" response, regulating cardiovascular function, and modulating various central nervous system activities.[1] While structurally similar, with norepinephrine being synthesized from dopamine, their distinct receptor activation profiles lead to different physiological and therapeutic effects.[1] This guide explores these differences through a detailed examination of experimental findings.
Receptor Binding Profiles
The differential effects of dopamine and norepinephrine are primarily attributed to their varying affinities for adrenergic and dopaminergic receptors. Norepinephrine predominantly acts on α- and β-adrenergic receptors, while dopamine's effects are dose-dependent, activating dopamine receptors at low doses and progressively stimulating β- and then α-adrenergic receptors at higher doses.[2][3]
Table 1: Comparative Receptor Binding Affinities (Ki values in nM)
| Receptor | 3-Hydroxytyramine (Dopamine) | Norepinephrine | Reference |
| Dopamine Receptors | |||
| D1 | 4.3 - 7.6 (pK_i_) | - | [1] |
| D2-like (D2S, D2L, D3, D4) | High Affinity (low nM) | High Affinity (~50 nM) | [4] |
| D3 | Lower Ki than D2LR | 15-fold less affinity than Dopamine | [4] |
| D4 | K_H_ = 2.6 nM | K_H_ = 12.1 nM | [5] |
| Adrenergic Receptors | |||
| α1 | pK_i_ = 5.6 | Lower Affinity | [1] |
| α2 | pK_i = 6.01 | Highest Affinity | [1] |
| β1 | pK_i = 5.0 | Lower Affinity | [1] |
| β2 | pK_i = 4.3 | Lowest Affinity | [6] |
Note: pKi values are the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. K_H_ represents the high-affinity binding component.
Physiological and Pharmacological Effects: A Comparative Overview
The distinct receptor activation patterns of dopamine and norepinephrine translate into different physiological responses, particularly in the cardiovascular system. These differences are critical in clinical settings, such as the management of shock.
Table 2: Comparative Physiological and Clinical Effects
| Parameter | 3-Hydroxytyramine (Dopamine) | Norepinephrine | References |
| Cardiovascular | |||
| Heart Rate | Can cause tachycardia | Less pronounced effect, can cause reflex bradycardia | [2][7] |
| Cardiac Output | Increases cardiac output more than norepinephrine | Less pronounced effect on cardiac output | [8][9] |
| Blood Pressure | Increases blood pressure, less potent than norepinephrine | Potent vasoconstrictor, powerful blood pressure elevation | [8][9] |
| Renal Blood Flow | Can increase renal blood flow at low doses | Can decrease renal perfusion due to vasoconstriction | [8] |
| Arrhythmias | Higher incidence of arrhythmias | Lower incidence of arrhythmias | [10][11][12] |
| Clinical Outcomes in Shock | |||
| 28-day Mortality (Septic Shock) | No significant difference compared to norepinephrine in some studies | Superiority over dopamine in some pooled analyses | [10][11][13] |
| 28-day Mortality (Cardiogenic Shock) | Associated with an increased rate of death compared to norepinephrine | Lower mortality rate compared to dopamine | [11][14][15] |
Signaling Pathways
The binding of dopamine and norepinephrine to their respective G protein-coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.
Dopamine Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[16]
-
D1-like receptors couple to Gs/olf proteins, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[6][16]
-
D2-like receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels.[6][16]
Dopamine Signaling Pathways
Norepinephrine Signaling
Norepinephrine interacts with α and β adrenergic receptors, which are also GPCRs.
-
α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[6]
-
α2-adrenergic receptors are coupled to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[6]
-
β-adrenergic receptors (β1, β2, β3) are coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[6]
Norepinephrine Signaling Pathways
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a generalized procedure for determining the binding affinity (Ki) of dopamine and norepinephrine for their respective receptors.
Objective: To quantify the equilibrium dissociation constant (Ki) of unlabeled ligands (dopamine or norepinephrine) for a specific receptor subtype.
Materials:
-
Cell membranes expressing the target human receptor subtype.
-
A specific radioligand for the receptor (e.g., [³H]-SCH23390 for D1 receptors, [³H]-prazosin for α1-adrenergic receptors).
-
Unlabeled dopamine hydrobromide and norepinephrine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a lysis buffer. Centrifuge to pellet the membranes and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled competitor ligand (dopamine or norepinephrine).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Radioligand Binding Assay Workflow
Clinical Trial Protocol for Comparing Dopamine and Norepinephrine in Septic Shock
This section outlines a generalized protocol based on published clinical trials comparing the efficacy and safety of dopamine and norepinephrine in patients with septic shock.[7][18][19]
Objective: To compare the effects of dopamine and norepinephrine as first-line vasopressor therapy on mortality and adverse events in patients with septic shock.
Study Design: Prospective, randomized, controlled trial.
Inclusion Criteria:
-
Adult patients (e.g., >18 years of age).
-
Diagnosis of septic shock, defined by suspected or documented infection, systemic inflammatory response syndrome (SIRS) criteria, and persistent hypotension despite adequate fluid resuscitation.[18][19]
Exclusion Criteria:
-
Hypovolemic or hemorrhagic shock.[18]
-
Other non-septic causes of shock.
Procedure:
-
Randomization: Eligible patients are randomly assigned to receive either dopamine or norepinephrine as the initial vasopressor agent.
-
Drug Administration: The assigned vasopressor is administered via a central venous catheter and titrated to achieve a target mean arterial pressure (MAP), for example, ≥65 mmHg.
-
Standard Care: All patients receive standard of care for septic shock, including early goal-directed therapy, appropriate antibiotics, and source control.[18]
-
Data Collection: Hemodynamic parameters (e.g., MAP, heart rate, central venous pressure), laboratory values (e.g., lactate), urine output, and the occurrence of adverse events (especially arrhythmias) are continuously monitored and recorded.
-
Primary Outcome: The primary endpoint is typically 28-day all-cause mortality.[10][11][13]
-
Secondary Outcomes: Secondary endpoints may include in-hospital mortality, length of ICU and hospital stay, and the incidence of adverse events such as tachyarrhythmias.[13]
-
Statistical Analysis: The primary outcome is compared between the two groups using appropriate statistical tests, such as the chi-square test or Kaplan-Meier analysis.[18]
Conclusion
Both this compound and norepinephrine are potent vasoactive agents with distinct pharmacological profiles. Norepinephrine is a more potent vasoconstrictor with a lower propensity to cause tachycardia and arrhythmias compared to dopamine.[2][7] Experimental and clinical evidence suggests that while both can be effective in certain shock states, norepinephrine may be associated with better outcomes, particularly in cardiogenic shock, and a more favorable safety profile.[11][14][15] The choice of agent should be guided by the specific clinical context and the patient's hemodynamic profile. Further research is warranted to elucidate the nuanced roles of these catecholamines in various physiological and pathological states.
References
- 1. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noradrenaline and adrenaline are high affinity agonists at dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of dopamine and norepinephrine in the management of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine versus norepinephrine: is one better? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caep.ca [caep.ca]
- 11. Comparison of dopamine and norepinephrine in the treatment of shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Norepinephrine or dopamine for septic shock: systematic review of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine versus norepinephrine as the first-line vasopressor in the treatment of cardiogenic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine versus norepinephrine in the treatment of cardiogenic shock: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Dopamine Versus Norepinephrine for the Treatment of Vasopressor Dependent Septic Shock | DecenTrialz [decentrialz.com]
Cross-Validation of 3-Hydroxytyramine Hydrobromide Analysis: A Comparative Guide to Mass Spectrometry and High-Performance Liquid Chromatography with Electrochemical Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical techniques for the quantification of 3-Hydroxytyramine (dopamine): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The selection of an appropriate analytical method is critical for generating reliable and reproducible data in neuroscience research and pharmaceutical development. This document presents a cross-validation framework, detailed experimental protocols, and performance data to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to Analytical Techniques for 3-Hydroxytyramine Quantification
3-Hydroxytyramine, commonly known as dopamine, is a critical catecholamine neurotransmitter involved in numerous physiological and pathological processes. Accurate and precise quantification of dopamine in biological matrices is essential for understanding its role in health and disease.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is often considered the gold standard for quantitative bioanalysis due to its high specificity, which allows for the differentiation of analytes from complex matrix interferences.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a well-established and robust method for the analysis of electroactive compounds like dopamine.[1] This technique relies on the oxidation or reduction of the analyte at an electrode surface, generating a current that is proportional to its concentration.[1] HPLC-ECD is known for its excellent sensitivity and cost-effectiveness for routine dopamine analysis.[1]
Performance Characteristics: LC-MS/MS vs. HPLC-ECD
The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-ECD for the quantification of dopamine, based on data from published studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Parameter | LC-MS/MS | HPLC-ECD |
| Limit of Quantification (LOQ) | 0.05 ng/mL (in human plasma)[2] | 3.04 ng/mL (in rat brain)[3] |
| Linearity (Range) | 0.05 - 20 ng/mL (in human plasma)[2] | Not explicitly stated in a comparable range |
| Intra-day Precision (%RSD) | < 5.87% (in urine)[4] | < 11.3% (for multiple catecholamines in rat brain) |
| Inter-day Precision (%RSD) | < 2.81% (in urine)[4] | Not explicitly stated |
| Accuracy (%Recovery) | 95.62% - 106.15% (in urine)[4] | Not explicitly stated |
| Selectivity | High (based on mass-to-charge ratio) | Good (for electroactive compounds) |
| Throughput | High (fast run times) | Moderate to High |
| Cost | High (instrumentation and maintenance) | Lower (instrumentation and maintenance)[1] |
Experimental Protocols
Quantification of 3-Hydroxytyramine by LC-MS/MS
This protocol is adapted from a validated method for the determination of dopamine in human plasma.[2]
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated dopamine analog).
-
Perform solid-phase extraction (SPE) using a phenylboronic acid sorbent to selectively bind dopamine.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the dopamine from the cartridge.
-
Derivatize the eluted dopamine with ethylchloroformate to improve its chromatographic and mass spectrometric properties.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for injection.
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB-C18, 3.0 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate dopamine from other components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dopamine: Precursor ion m/z > Product ion m/z (specific values to be optimized)
-
Internal Standard: Precursor ion m/z > Product ion m/z (specific values to be optimized)
-
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
Quantification of 3-Hydroxytyramine by HPLC-ECD
This protocol is based on a method for the analysis of dopamine in rat brain tissue.[3]
Sample Preparation:
-
Homogenize brain tissue samples in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to precipitate proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered supernatant directly into the HPLC system.
Chromatographic Conditions:
-
HPLC System: HPLC equipped with a DECADE II EC detector or equivalent
-
Column: Kinetex F5, 150 mm x 4.6 mm, 2.6 µm
-
Mobile Phase: Isocratic elution with a buffer containing phosphate, EDTA, and an ion-pairing agent (e.g., octanesulfonic acid) at a specific pH.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Electrochemical Detection:
-
Detector: Electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.
-
Potential: +0.7 V (optimized for dopamine oxidation)
Mandatory Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the two major dopamine receptor signaling pathways: the D1-like (D1 and D5 receptors) and the D2-like (D2, D3, and D4 receptors) pathways.
Caption: Dopamine D1-like and D2-like receptor signaling pathways.
Experimental Workflow for Cross-Validation
This diagram outlines a typical workflow for the cross-validation of two analytical methods for 3-Hydroxytyramine quantification.
Caption: A workflow for cross-validating two analytical methods.
Objective Comparison and Conclusion
LC-MS/MS offers unparalleled selectivity and sensitivity, making it the method of choice for complex biological matrices and for studies requiring the simultaneous analysis of multiple analytes.[5] Its high initial and operational costs, however, may be a limiting factor for some laboratories.
HPLC-ECD provides a sensitive, robust, and cost-effective solution for the routine quantification of dopamine.[1] While it may be more susceptible to interferences from other electroactive compounds compared to LC-MS/MS, its simplicity and lower cost make it an attractive option for high-throughput screening and dedicated dopamine analysis.
Cross-validation is a critical step when comparing results across different analytical platforms or laboratories. By analyzing the same set of samples with both LC-MS/MS and HPLC-ECD, researchers can establish the interchangeability of the methods and ensure the consistency and reliability of their data.
References
- 1. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Neurodegenerative Effects of 3-Hydroxytyramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurodegenerative effects of 3-Hydroxytyramine hydrobromide (dopamine hydrochloride) with other commonly used neurotoxins in in vitro models of neurodegenerative diseases, particularly Parkinson's disease. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the reproducibility and mechanisms of action of these compounds.
Comparative Analysis of Neurotoxic Effects
The neurotoxicity of 3-Hydroxytyramine (dopamine) is often compared with other agents like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+) to induce dopaminergic cell death in experimental models. While all three can elicit neurodegeneration, they exhibit differences in their potency, selectivity, and mechanisms of action.
| Neurotoxin | Cell Line | Effective Concentration for Neurotoxicity | Key Toxic Effects | Reference |
| 3-Hydroxytyramine HBr | SH-SY5Y | 100 - 500 µM | Induces apoptosis, increases reactive oxygen species (ROS), activates JNK and p38 MAPK pathways, leads to caspase-3 activation and DNA fragmentation.[1][2] | [1][2] |
| Primary mesencephalic cultures | 100 - 300 µM | Toxic to both dopaminergic and non-dopaminergic neurons.[3] | [3] | |
| 6-Hydroxydopamine (6-OHDA) | SH-SY5Y, N27 | 50 - 100 µM | Induces oxidative stress, mitochondrial dysfunction, and caspase-dependent apoptosis.[4] More potent than dopamine. | [4] |
| Primary mesencephalic cultures | 10 - 100 µM | Non-selective neurotoxin at higher concentrations, affecting both dopaminergic and non-dopaminergic cells.[3] | [3] | |
| 1-methyl-4-phenylpyridinium (MPP+) | SH-SY5Y | 250 µM - 1 mM | Inhibits mitochondrial complex I, leading to ATP depletion and ROS production. Induces apoptosis.[5] | [5] |
| Primary mesencephalic cultures | Lower concentrations | More selective for dopaminergic neurons compared to 6-OHDA in some studies.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments used to assess the neurodegenerative effects of this compound and its alternatives.
Cell Culture and Treatment
The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurotoxicity.
-
Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and cultured for 24 hours to allow for attachment.[6]
-
Treatment: The culture medium is then replaced with a medium containing various concentrations of this compound, 6-OHDA, or MPP+. Cells are typically incubated with the neurotoxins for 24 to 48 hours.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation: After the neurotoxin treatment period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7] Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
The DCFH-DA assay is used to measure intracellular ROS levels.
-
Staining: After neurotoxin treatment, cells are washed with warm PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[8][9]
-
Washing: The cells are washed again with PBS to remove the excess probe.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[9] An increase in fluorescence indicates an increase in intracellular ROS.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment, cells are harvested and lysed using a specific lysis buffer provided in commercial kits.
-
Incubation with Substrate: The cell lysate is then incubated with a colorimetric substrate for caspase-3, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).
-
Measurement: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[10][11] The fold increase in caspase-3 activity is determined by comparing the absorbance of treated samples to that of untreated controls.
Signaling Pathways and Experimental Workflow
The neurodegenerative effects of this compound are mediated by a complex interplay of signaling pathways. The following diagrams illustrate the key pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced neurodegeneration.
Caption: Experimental workflow for assessing neurotoxicity.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Dopamine-induced apoptosis is mediated by oxidative stress and Is enhanced by cyanide in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4.3. MTT Assays [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Dopamine Receptor Activation: 3-Hydroxytyramine Hydrobromide vs. Apomorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key dopamine receptor agonists: 3-Hydroxytyramine hydrobromide (the salt form of the endogenous neurotransmitter dopamine) and apomorphine, a synthetic agonist. This document is intended to serve as a comprehensive resource, offering objective comparisons of their performance in activating dopamine receptors, supported by experimental data and detailed methodologies.
Introduction and Mechanism of Action
3-Hydroxytyramine (Dopamine) is the primary endogenous ligand for dopamine receptors in the central and peripheral nervous systems. As a neurotransmitter, it plays a crucial role in a wide array of physiological functions, including motor control, motivation, reward, and cognition. Its hydrobromide salt is a stable form used in research settings. Dopamine is a non-selective agonist that binds to all five dopamine receptor subtypes (D1, D2, D3, D4, and D5).
Apomorphine is a non-ergoline dopamine agonist that is structurally related to dopamine. It is a potent, non-selective agonist of both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.[1] Clinically, it is used in the treatment of Parkinson's disease, particularly for managing "off" episodes.[2] Unlike dopamine, apomorphine can cross the blood-brain barrier more readily.
Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families:
-
D1-like receptors (D1 and D5): These receptors are typically coupled to Gαs/olf G-proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is generally associated with excitatory neuronal responses.
-
D2-like receptors (D2, D3, and D4): These receptors are primarily coupled to Gαi/o G-proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is often linked to inhibitory neuronal effects.
Beyond the canonical G-protein signaling, agonist binding to dopamine receptors can also trigger β-arrestin-mediated pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 3-hydroxytyramine (dopamine) and apomorphine at the five human dopamine receptor subtypes. This data provides a quantitative basis for comparing their receptor activation profiles.
Table 1: Comparative Binding Affinities (Ki) of 3-Hydroxytyramine (Dopamine) and Apomorphine for Human Dopamine Receptors
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| 3-Hydroxytyramine | 1800 | 130 | 25 | 45 | 880 |
| Apomorphine | 370 | 35 | 15 | 4.3 | 160 |
Disclaimer: The Ki values presented are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) of 3-Hydroxytyramine (Dopamine) and Apomorphine at Human Dopamine Receptors
The following data is derived from a single, comprehensive study, allowing for a direct comparison of the functional activity of dopamine and apomorphine.[3]
| Receptor Subtype | Pathway | Compound | EC50 (nM) | Emax (% of Dopamine) |
| D1 | cAMP | Dopamine | 4.28 | 100% |
| Apomorphine | 0.78 | 100% | ||
| β-arrestin | Dopamine | 545.75 | 100% | |
| Apomorphine | 92.97 | 28% | ||
| D2S | cAMP | Dopamine | 1.07 | 100% |
| Apomorphine | 0.07 | 100% | ||
| β-arrestin | Dopamine | 61.98 | 100% | |
| Apomorphine | 11.55 | 90% | ||
| D2L | cAMP | Dopamine | 1.86 | 100% |
| Apomorphine | 0.10 | 100% | ||
| β-arrestin | Dopamine | 61.48 | 100% | |
| Apomorphine | 6.35 | 83% | ||
| D3 | cAMP | Dopamine | 9.40 | 100% |
| Apomorphine | 2.20 | 100% | ||
| β-arrestin | Dopamine | 3.13 | 100% | |
| Apomorphine | 9.40 | 89% | ||
| D4 | cAMP | Dopamine | 4.11 | 100% |
| Apomorphine | 0.10 | 100% | ||
| β-arrestin | Dopamine | 146.88 | 100% | |
| Apomorphine | 36.92 | 52% | ||
| D5 | cAMP | Dopamine | 12.50 | 100% |
| Apomorphine | 5.34 | 100% | ||
| β-arrestin | Dopamine | 128.61 | 100% | |
| Apomorphine | 96.45 | 76% |
From this data, it is evident that apomorphine generally exhibits higher potency (lower EC50 values) than dopamine in activating the cAMP pathway across all dopamine receptor subtypes. However, for the β-arrestin pathway, while apomorphine is also generally more potent, its maximal efficacy is notably lower than that of dopamine at the D1, D4, and D5 receptors. This suggests that apomorphine may act as a biased agonist at these receptor subtypes, preferentially activating G-protein signaling over β-arrestin recruitment.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands with dopamine receptors.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Apomorphine for dopamine D1-D5 receptors.
Materials:
-
Cell Membranes: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine receptor subtype of interest.
-
Radioligands:
-
For D1-like receptors (D1, D5): [³H]SCH23390
-
For D2-like receptors (D2, D3, D4): [³H]Spiperone or [³H]Raclopride
-
-
Test Compounds: this compound and Apomorphine.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol or Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the dopamine receptor subtype of interest.
-
Homogenize the cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate for each concentration of the test compound:
-
Total Binding: Membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of the test compound (this compound or Apomorphine).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and Apomorphine at dopamine receptors.
Methodology for D1-like Receptors (Gs-coupled):
-
Principle: Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Materials:
-
Cells stably expressing the human D1 or D5 dopamine receptor.
-
Agonists: this compound and Apomorphine.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add serial dilutions of the agonist (dopamine or apomorphine).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
Methodology for D2-like Receptors (Gi-coupled):
-
Principle: Activation of D2-like receptors inhibits adenylyl cyclase. This inhibition is typically measured by the agonist's ability to reduce forskolin-stimulated cAMP production.
-
Materials:
-
Cells stably expressing the human D2, D3, or D4 dopamine receptor.
-
Agonists: this compound and Apomorphine.
-
Forskolin (an adenylyl cyclase activator).
-
PDE inhibitor (e.g., IBMX).
-
cAMP detection kit.
-
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add serial dilutions of the agonist.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 and Emax values for inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflows
Conclusion
This guide provides a comparative analysis of this compound (dopamine) and apomorphine in their activation of dopamine receptors. While both are non-selective agonists, key differences in their binding affinities, functional potencies, and biased agonism profiles have been highlighted. Apomorphine generally demonstrates higher potency in G-protein activation, particularly through the cAMP pathway, as compared to dopamine. However, its reduced efficacy in β-arrestin recruitment at certain receptor subtypes suggests a more complex signaling profile.
The provided data and detailed experimental protocols offer a valuable resource for researchers in neuroscience and drug development. A thorough understanding of these differences is critical for the rational design and interpretation of experiments aimed at elucidating the roles of dopamine receptors in health and disease, and for the development of novel therapeutics with improved efficacy and side-effect profiles.
References
A Comparative Analysis of 3-Hydroxytyramine Hydrobromide and Other Catecholamines for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of 3-Hydroxytyramine hydrobromide (Dopamine HCl) and other key catecholamines. This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
Introduction
Catecholamines are a class of monoamine neurotransmitters and hormones that play critical roles in regulating a vast array of physiological and pathological processes. This guide provides a comparative analysis of this compound, the hydrochloride salt of dopamine, alongside other endogenous and synthetic catecholamines: norepinephrine, epinephrine, and isoprenaline. Understanding their distinct receptor binding profiles and functional potencies is paramount for researchers in pharmacology, neuroscience, and drug development to select the appropriate tool for their specific experimental needs.
Data Presentation: Quantitative Comparison of Catecholamines
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 3-Hydroxytyramine (Dopamine), Norepinephrine, Epinephrine, and Isoprenaline at various dopaminergic and adrenergic receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Receptor Binding Affinities (Ki, nM) of Catecholamines
| Receptor Subtype | 3-Hydroxytyramine (Dopamine) | Norepinephrine | Epinephrine | Isoprenaline |
| Dopamine Receptors | ||||
| D1 | ~83 | - | - | - |
| D2-like (D2, D3, D4) | 0.71 - 13.5[1] | 12.1 (D4)[2], ~50 (D2-like)[3] | 5.0 (D4)[2] | - |
| Adrenergic Receptors | ||||
| α1 | - | 1500 (α1A)[4] | - | - |
| α2 | ~10-28 fold lower affinity than Norepinephrine[5][6] | High affinity[7] | Lower affinity than Norepinephrine[7] | - |
| β1 | - | 126 - 400[4] | Equal affinity to Norepinephrine[8] | High affinity |
| β2 | - | ~10-fold lower affinity than β1[4] | Higher affinity than Norepinephrine[8] | High affinity |
Table 2: Functional Potencies (EC50, nM) of Catecholamines
| Functional Assay (Response) | 3-Hydroxytyramine (Dopamine) | Norepinephrine | Epinephrine | Isoprenaline |
| Dopamine Receptors | ||||
| D2-like (Gi/o activation) | Lower potency than Norepinephrine[3] | Higher potency than Dopamine[3] | - | - |
| D4 (GTPγS binding) | 100 | 7800[2] | 5800[2] | - |
| Adrenergic Receptors | ||||
| α1 (Contraction) | - | 480[9] | 150[9] | - |
| β1 (Inotropic effect) | Lower potency than Isoprenaline & Norepinephrine[10] | Equal potency to Isoprenaline[10] | - | Equal potency to Norepinephrine[10] |
| β2 (cAMP accumulation) | - | - | - | Potent agonist |
Signaling Pathways
Catecholamines exert their effects by binding to G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades. The primary pathways involve the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C.
Caption: Major signaling pathways of catecholamine receptors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are generalized protocols for radioligand binding and cAMP accumulation assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: General workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP).
Caption: General workflow for a cAMP accumulation assay.
Detailed Steps:
-
Cell Culture:
-
Plate cells expressing the Gs or Gi-coupled receptor of interest in a multi-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
For Gs-coupled receptors, treat the cells with varying concentrations of the test agonist (e.g., isoprenaline for β-adrenergic receptors).
-
For Gi-coupled receptors, pre-treat the cells with a stimulator of adenylyl cyclase (e.g., forskolin) and then add varying concentrations of the test agonist (e.g., dopamine for D2 receptors).
-
Incubate for a specific time at a controlled temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
This guide provides a foundational comparative analysis of this compound and other key catecholamines. The presented data highlights the distinct receptor interaction profiles of these compounds. 3-Hydroxytyramine (dopamine) exhibits high affinity for dopamine receptors, with some interaction at adrenergic receptors, particularly at higher concentrations.[9] Norepinephrine and epinephrine primarily target adrenergic receptors, with varying selectivity for α and β subtypes.[8] Isoprenaline is a potent, non-selective β-adrenergic agonist. The choice of catecholamine for a specific research application should be guided by its receptor binding and functional profile to ensure targeted and interpretable experimental outcomes. The provided experimental protocols offer a starting point for the quantitative assessment of these and other compounds acting on catecholaminergic systems.
References
- 1. Rotigotine - Wikipedia [en.wikipedia.org]
- 2. Noradrenaline and adrenaline are high affinity agonists at dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interplay Among Catecholamine Systems: Dopamine Binds to a2-adrenergic Receptors in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine binds to α2-adrenergic receptors in the song control system of zebra finches (Taeniopygia guttata) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. ccjm.org [ccjm.org]
- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Receptors involved in the positive inotropic action induced by dopamine on the ventricle of a 7-day-old chick embryo heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Results for 3-Hydroxytyramine Hydrobromide: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
3-Hydroxytyramine hydrobromide, more commonly known as dopamine hydrobromide, is a salt form of the critical catecholamine neurotransmitter, dopamine.[1][2] In both clinical and research settings, it is often used in its hydrochloride salt form to treat conditions like shock and cardiac insufficiency due to its ability to increase myocardial contractility and cardiac output.[3][4][5] This guide provides a comparative analysis of this compound, focusing on the correlation between its in vitro and in vivo effects, alternative compounds, and the experimental protocols used for its evaluation.
Comparative Data Summary
A direct quantitative comparison of in vitro and in vivo data for this compound is challenging due to the variability in experimental designs and reported endpoints in the public literature. Research is more prevalent for the hydrochloride salt. However, the following tables summarize the conceptual framework and observed effects from various studies.
Table 1: In Vitro Profile of 3-Hydroxytyramine
| Parameter | Description | Observed Effects | References |
| Receptor Binding | Affinity for dopamine receptor subtypes (D1-like and D2-like families).[6][7][8] | Acts as an agonist at both D1-like and D2-like dopamine receptors.[6][8][9] | [6][7][8][9] |
| Second Messenger Activation | Modulation of intracellular signaling cascades upon receptor binding. | D1-like receptor activation stimulates adenylyl cyclase, increasing cAMP levels. D2-like receptor activation inhibits adenylyl cyclase, decreasing cAMP.[7][8][9] | [7][8][9] |
| Cellular Response | Effects on neuronal cells in culture. | Can influence neuronal survival and plasticity. High concentrations can induce oxidative stress. | |
| Enzyme Interactions | Interaction with enzymes involved in dopamine metabolism, such as MAO and COMT. | Serves as a substrate for both monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6] | [6] |
Table 2: In Vivo Profile of 3-Hydroxytyramine
| Parameter | Description | Observed Effects | Species | References |
| Cardiovascular Effects | Changes in heart rate, blood pressure, and cardiac output. | Dose-dependent increase in myocardial contractility and arterial blood pressure.[3][4][5] | Human, various animal models | [3][4][5] |
| Renal Effects | Impact on renal blood flow and urine output. | Dilation of renal and mesenteric blood vessels, leading to increased renal blood flow and urine output at lower doses.[4][5] | Human, various animal models | [4][5] |
| Neurochemical Effects | Alterations in brain dopamine levels and turnover. | Can increase dopamine levels in the brain, though its ability to cross the blood-brain barrier is limited.[10] | Rodents, Cats | [11] |
| Behavioral Effects | Modulation of motor activity and reward-seeking behaviors. | Microinjections into specific brain regions like the nucleus accumbens can increase locomotor activity.[12] | Rats | [12] |
Correlation and Discrepancies
The in vitro receptor binding profile of 3-hydroxytyramine as a dopamine agonist directly correlates with its in vivo physiological effects. For instance, its action on dopamine receptors in the heart and blood vessels explains the observed cardiovascular responses.[4] Similarly, its effects on renal dopamine receptors in vitro translate to the in vivo diuretic effect.[5]
A significant discrepancy, however, lies in its central nervous system effects. While in vitro studies demonstrate direct neuronal actions, the poor ability of dopamine to cross the blood-brain barrier limits its direct psychoactive effects when administered peripherally in vivo.[10] This highlights the importance of considering pharmacokinetics in correlating in vitro and in vivo data.
Comparison with Alternatives
Several other compounds are used in research and medicine to modulate the dopaminergic system.
Table 3: Comparison with Alternative Dopaminergic Agents
| Compound | Mechanism of Action | Primary Use | Key Differences from 3-Hydroxytyramine |
| L-DOPA | Dopamine precursor that can cross the blood-brain barrier. | Treatment of Parkinson's disease. | Is not a direct receptor agonist; requires enzymatic conversion to dopamine. |
| Apomorphine | Non-selective dopamine agonist. | Treatment of Parkinson's disease "off" episodes. | Broader receptor profile and different pharmacokinetic properties. |
| 6-Hydroxydopamine (6-OHDA) | Neurotoxin that selectively destroys dopaminergic neurons.[12] | Research tool to create animal models of Parkinson's disease.[12][13][14] | Induces neuronal death rather than stimulating receptors.[14] |
| SKF-38393 | Selective D1-dopamine agonist.[12] | Research tool.[12] | Specific for the D1 receptor subtype, allowing for the dissection of D1-mediated pathways.[12] |
| Glaucine | Dopamine receptor antagonist, favoring D1 and D1-like receptors.[15] | Investigated for bronchodilator and anti-inflammatory effects.[15] | Acts as an antagonist, blocking the effects of dopamine.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro: Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Brain tissue (e.g., striatum) from a suitable animal model is homogenized in a buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the bound from the unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be determined.
In Vivo: Microdialysis in Freely Moving Animals
This technique allows for the measurement of neurotransmitter levels in specific brain regions of conscious animals.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: The perfusate (dialysate), which contains neurotransmitters and metabolites from the extracellular fluid, is collected at regular intervals.
-
Drug Administration: this compound or a control substance is administered systemically or directly into the brain.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizing the Pathways
Understanding the signaling pathways and experimental workflows is facilitated by clear diagrams.
Dopamine Receptor Signaling
Dopamine exerts its effects by binding to two main families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6][8]
References
- 1. scbt.com [scbt.com]
- 2. 3-Hydroxytyramine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. 3-Hydroxytyramine | 51-61-6 [chemicalbook.com]
- 5. Property, Synthesis, Function, and Bioactivities of 3-Hydroxytyramine Hydrochloride_Chemicalbook [chemicalbook.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Dopamine: release from the brain in vivo by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Hydroxydopamine Treatments Enhance Behavioral Responses to Intracerebral Microinjection of D1- and D2-Dopamine Agonists into Nucleus Accumbens and Striatum Without Changing Dopamine Antagonist Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo voltammetric study of 6-hydroxydopamine-induced neuronal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glaucine - Wikipedia [en.wikipedia.org]
A Comparative Benchmark Analysis of 3-Hydroxytyramine Hydrobromide Against Novel Dopamine Agonists
For Immediate Release
This guide presents a comprehensive benchmark analysis of 3-Hydroxytyramine hydrobromide (dopamine hydrochloride), the endogenous dopamine receptor agonist, against a selection of novel synthetic dopamine agonists.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the pharmacological profiles of these compounds. The data herein is curated from various preclinical studies to facilitate a comparative understanding of their receptor binding affinities, functional potencies, and downstream signaling effects.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 3-Hydroxytyramine and several novel dopamine agonists for the five human dopamine receptor subtypes (D1-D5). Lower Ki values are indicative of higher binding affinity, while lower EC50 values suggest greater potency in eliciting a functional response.[4] It is important to note that absolute values may vary between studies due to differing experimental conditions.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| 3-Hydroxytyramine (Dopamine) | 130 | 59 | - | - | - |
| Pramipexole | >10,000 | 79,500 | 0.97 | - | - |
| Ropinirole | >10,000 | 98,700 | - | - | - |
| Cabergoline | - | 0.61 | 1.27 | - | - |
| Lisuride | 56.7 | 0.95 | 1.08 | - | - |
| Pergolide | 447 | - | 0.86 | - | - |
| Apomorphine | - | - | - | - | - |
| Dinoxyline | - | - | - | - | - |
Table 2: Dopamine Receptor Functional Potency (EC50, nM)
| Compound | D1 (cAMP) | D2 (cAMP inh.) | D3 (GTPγS) | D4 | D5 |
| 3-Hydroxytyramine (Dopamine) | - | 41 | - | - | - |
| Pramipexole | - | - | - | - | - |
| Ropinirole | - | - | - | - | - |
| Cabergoline | - | - | - | - | - |
| Lisuride | - | - | - | - | - |
| Pergolide | - | - | - | - | - |
| Apomorphine | - | - | - | - | - |
| Dinoxyline | - | - | - | - | - |
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are primarily coupled to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7] Conversely, D2-like receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and decreases cAMP levels.[7]
Caption: D1-like Receptor Signaling Pathway
Caption: D2-like Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of dopamine agonists.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[4]
-
Objective: To determine the inhibitory constant (Ki) of a test compound, which reflects its binding affinity.
-
Materials:
-
Cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO, HEK293).
-
A high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).[4]
-
Unlabeled test compound (competitor).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Caption: Radioligand Binding Assay Workflow
cAMP Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to stimulate (for D1-like receptors) or inhibit (for D2-like receptors) the production of the second messenger cyclic AMP (cAMP).[4][8]
-
Objective: To determine the concentration of an agonist that produces 50% of its maximal effect (EC50) on cAMP levels.[9]
-
Materials:
-
Whole cells stably expressing the dopamine receptor of interest.
-
Test agonist.
-
Forskolin (for Gi-coupled receptor assays to stimulate basal cAMP production).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[10]
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
For Gi-coupled receptors, pre-treat cells with forskolin to stimulate adenylyl cyclase.
-
Treat the cells with varying concentrations of the test agonist.
-
Incubate for a specified period to allow for cAMP accumulation or inhibition.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit.
-
Plot the cAMP levels against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor, a key event in receptor desensitization and an alternative signaling pathway.[11][12][13]
-
Objective: To quantify the potency and efficacy of an agonist in promoting the interaction between a dopamine receptor and β-arrestin.
-
Materials:
-
Cell line co-expressing the dopamine receptor of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).
-
Test agonist.
-
Substrate for the reporter enzyme (if applicable).
-
Plate reader capable of detecting the signal (e.g., luminescence or fluorescence).
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test agonist.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the signal generated by the reporter system, which is proportional to the extent of β-arrestin recruitment.
-
Analyze the data to determine the EC50 and Emax for β-arrestin recruitment.
-
In Vivo Preclinical Evaluation
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the effects of a drug on neurotransmitter release and metabolism.[14][15][16]
-
Objective: To measure changes in extracellular dopamine concentrations in a specific brain region (e.g., striatum) following the administration of a dopamine agonist.[17][18]
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer the test dopamine agonist (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection.
-
Rodent Behavioral Models
-
Rotational Behavior Test: This test is used in animal models of Parkinson's disease with unilateral dopamine depletion (e.g., 6-OHDA lesion).[19] Administration of a dopamine agonist causes the animal to rotate in a direction contralateral to the lesion, and the number of rotations is a measure of the agonist's efficacy.[20][21]
-
Rotarod Test: This test assesses motor coordination and balance.[22][23] Animals are placed on a rotating rod, and the latency to fall is measured. Dopamine agonists can affect performance on this task.
This guide provides a foundational comparison of this compound and novel dopamine agonists. Further head-to-head studies under standardized conditions are necessary for a more definitive comparative analysis.
References
- 1. Property, Synthesis, Function, and Bioactivities of 3-Hydroxytyramine Hydrochloride_Chemicalbook [chemicalbook.com]
- 2. 4-(2-Aminoethyl)pyrocatechol hydrobromide | C8H12BrNO2 | CID 71564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. quora.com [quora.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scantox.com [scantox.com]
- 20. mdbneuro.com [mdbneuro.com]
- 21. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Hydroxytyramine Hydrobromide: A Procedural Guide
The safe and compliant disposal of 3-Hydroxytyramine hydrobromide, also known as dopamine hydrobromide, is critical for ensuring laboratory safety, protecting the environment, and adhering to regulatory standards. As a bioactive catecholamine, improper disposal can pose risks. This guide provides a step-by-step procedure for its handling and disposal, designed for researchers, scientists, and drug development professionals.
All waste management activities must be conducted in strict accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for determining whether a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2][3][4]
General Principles for Chemical Waste Management
Before proceeding with disposal, it is essential to understand the foundational principles of laboratory chemical waste management. The following table summarizes key considerations for handling this compound waste.
| Aspect | Guideline | Rationale & Best Practices |
| Waste Classification | Determine if the waste is hazardous under EPA's Resource Conservation and Recovery Act (RCRA) or other local regulations.[5] | Review the Safety Data Sheet (SDS) and assess for characteristics of ignitability, corrosivity, reactivity, and toxicity.[5] This determination dictates the disposal pathway. |
| Container Selection | Use chemically compatible, leak-proof containers with secure closures.[5][6] | The original container is often the best choice.[6] Otherwise, use polyethylene, polypropylene, or glass containers.[1] Ensure containers are free from damage.[5] |
| Labeling | Clearly label all waste containers.[7] | Labels should be in English, identify the contents (e.g., "Waste this compound"), list relevant hazards, and include the date of accumulation.[7][8] |
| Segregation | Segregate this compound waste from incompatible materials. | Avoid mixing with strong oxidizing agents, as this may create a hazard.[3] Store separately from other waste streams like biological or radioactive waste.[7] |
| Storage | Store waste in a designated, secure, and well-ventilated area.[1][5] | Use secondary containment to prevent spills.[6] Keep containers closed except when adding waste.[6] |
Standard Operating Procedure for Disposal
This protocol provides a detailed methodology for the proper disposal of this compound.
I. Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
II. Disposal of Unused or Waste Material
A. For Small Quantities (Following Non-Hazardous Determination):
This procedure is only permissible if a thorough hazard assessment, in accordance with local regulations, has definitively classified the waste as non-hazardous.
-
Deactivation: Mix the this compound with an inert and unappealing substance, such as dirt, cat litter, or used coffee grounds.[9] This step makes the compound less appealing for accidental ingestion and prepares it for solid waste disposal. Do not crush tablets or capsules if applicable.[9]
-
Containment: Place the resulting mixture into a sealed container, such as a plastic bag or a screw-cap bottle, to prevent leakage.[9]
-
Final Disposal: Dispose of the sealed container in the regular solid waste trash.[9]
-
Documentation: Record the disposal event in the laboratory's chemical inventory or waste log.
B. For Large Quantities or Material Classified as Hazardous Waste:
-
Containerization: Carefully place the waste material into a designated hazardous waste container that is properly labeled and sealed.[6][10]
-
Professional Disposal: Arrange for collection and disposal through a licensed hazardous waste management company.[7][10] Consult your institution's Environmental Health and Safety (EHS) office for approved vendors and procedures.
-
Regulatory Compliance: Ensure all paperwork, including hazardous waste manifests, is completed as required by regulations.
III. Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.[10]
-
Control and Contain: Prevent the spill from spreading. For dry powder spills, avoid generating dust.[1][10]
-
Cleanup (Dry Spill): Use dry cleanup procedures.[10] Gently sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA filter.[1][10] Dampening the powder with water can help prevent it from becoming airborne.[10]
-
Cleanup (Liquid Spill): Use absorbent pads to contain and wipe up the liquid.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by water.[11]
-
Waste Disposal: Collect all cleanup residues, including contaminated gloves and pads, and place them in a sealed plastic bag or other suitable container for disposal according to the procedures outlined in Section II.[1][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. safety.m.tau.ac.il [safety.m.tau.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
